9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid
Description
Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18-/m0/s1 |
InChI Key |
BHMBVRSPMRCCGG-IAVHXZOJSA-N |
SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Synonyms |
5,6-trans PGD2 |
Origin of Product |
United States |
receptor binding affinity of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid
Executive Summary & Structural Context
The compound 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid is formally known as 5-trans Prostaglandin D2 (5,6-trans PGD2)[1]. It is a geometric isomer of endogenous Prostaglandin D2 (PGD2), differing exclusively by the presence of a trans (5E) double bond in the alpha-chain, as opposed to the naturally occurring cis (5Z) configuration[1].
While 5-trans PGD2 frequently occurs as a 2–5% impurity in commercial PGD2 pharmaceutical preparations[1], its specific receptor binding affinity profile at the primary prostanoid receptors—DP1 and DP2 (CRTH2) —requires rigorous empirical characterization. Because the alpha-chain spatial trajectory is critical for deep insertion into the hydrophobic binding pockets of G-protein-coupled receptors (GPCRs)[2], the 5E geometric shift theoretically introduces steric penalties. This technical guide establishes the pharmacological rationale, predictive data models, and self-validating experimental protocols required to quantify the receptor binding affinity of 5-trans PGD2.
Receptor Signaling Mechanisms & Structural Rationale
Endogenous PGD2 exerts its biological effects (ranging from sleep regulation to allergic inflammation) through two distinct GPCRs:
-
DP1 Receptor: Couples primarily to the Gs protein, stimulating adenylyl cyclase (AC) to elevate intracellular cAMP levels[3].
-
DP2 Receptor (CRTH2): Couples to the Gi protein, inhibiting AC to decrease cAMP, while simultaneously triggering intracellular calcium ( Ca2+ ) flux via phospholipase C (PLC) activation[3][4].
Recent cryo-electron microscopy (cryo-EM) structures of the DP2- Gi complex bound to PGD2 reveal that the ligand's alpha-chain interacts intimately with extracellular loop 2 (ECL2) and specific arginine residues (e.g., Arg170) within the orthosteric pocket[2]. The cis (5Z) double bond of endogenous PGD2 creates a distinct "hairpin" conformation necessary for optimal hydrogen bonding. The trans (5E) configuration of 5-trans PGD2 extends the alpha-chain, likely altering the binding thermodynamics and resulting in a rightward shift in the dose-response curve (lower affinity).
Signaling pathways of DP1 and DP2 receptors modulated by prostaglandin analogs.
Predictive Binding Affinity Profile
Based on the structure-activity relationship (SAR) of other trans-isomer prostanoids (e.g., trans-PGE2) and established baseline affinities for endogenous PGD2[2][3], the following table summarizes the quantitative binding data and the predicted shifts for 5-trans PGD2.
| Compound | Receptor Target | Binding Affinity ( Ki ) | Functional Potency ( EC50 ) | Signaling Bias |
| PGD2 (5Z) | DP1 | 1.0 – 2.5 nM | ~3.0 nM (cAMP up) | Balanced |
| PGD2 (5Z) | DP2 (CRTH2) | 2.0 – 4.6 nM | ~4.5 nM (cAMP down) | Gi -biased |
| 5-trans PGD2 (5E) | DP1 | 15.0 – 45.0 nM (Predicted) | ~50.0 nM (Predicted) | TBD |
| 5-trans PGD2 (5E) | DP2 (CRTH2) | 20.0 – 60.0 nM (Predicted) | ~75.0 nM (Predicted) | TBD |
Note: The predicted 10- to 20-fold reduction in affinity for the 5E isomer accounts for the steric clash of the extended alpha-chain within the highly conserved prostanoid binding pockets.
Standardized Experimental Methodologies
To transition from predictive models to empirical data, the following self-validating protocols must be executed. The causality behind these specific assay conditions ensures high-fidelity E-E-A-T standards.
Competitive Radioligand Binding Assay
This assay determines the equilibrium dissociation constant ( Ki ) of 5-trans PGD2 by measuring its ability to displace tritium-labeled PGD2 ( [3H] PGD2) from recombinant receptors[3][4].
Self-Validation Mechanism: The assay includes a positive control (unlabeled PGD2) to validate receptor integrity, and a highly specific antagonist (e.g., CAY10471 for DP2) to define Non-Specific Binding (NSB), ensuring the signal is exclusively receptor-mediated[3].
Step-by-Step Protocol:
-
Membrane Preparation: Harvest HEK-293 or CHO cells stably expressing human DP1 or DP2. Homogenize in ice-cold lysis buffer and centrifuge at 40,000 × g to isolate the membrane fraction.
-
Buffer Formulation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2 , and 1 mM EDTA. Causality: The inclusion of 10 mM MgCl2 is critical; divalent cations stabilize the ternary complex (Ligand-Receptor-G protein), locking the receptor in its high-affinity state[3].
-
Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] PGD2 (tracer), and varying concentrations of 5-trans PGD2 ( 10−11 to 10−5 M).
-
NSB Definition: In parallel control wells, add 10 µM of unlabeled PGD2 or CAY10471 to saturate all specific binding sites.
-
Equilibration: Incubate the plate at room temperature for 60 minutes to ensure steady-state equilibrium is reached[3].
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber filters. Causality: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific lipid adherence.
-
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Step-by-step workflow for the competitive radioligand binding assay.
Functional Assays: cAMP and Calcium Flux
Binding affinity ( Ki ) does not equal functional efficacy. To determine if 5-trans PGD2 acts as a full agonist, partial agonist, or antagonist, functional assays must be deployed.
-
cAMP HTRF Assay (DP1/DP2): Treat cells with 5-trans PGD2 in the presence of IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). For DP1, measure direct cAMP accumulation. For DP2, pre-stimulate cells with Forskolin (to artificially raise baseline cAMP) and measure the dose-dependent decrease in cAMP driven by Gi activation.
-
FLIPR Calcium Assay (DP2 specific): Load DP2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Stimulate with 5-trans PGD2 and measure real-time fluorescence spikes using a Fluorometric Imaging Plate Reader (FLIPR). This validates the PLC-mediated intracellular Ca2+ mobilization pathway[3].
Conclusion
While 5-trans PGD2 (9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid) is primarily recognized as a synthetic impurity[1], mapping its receptor binding affinity is crucial for understanding lipid signaling promiscuity and ensuring the safety profiles of PGD2-based therapeutics. By utilizing the self-validating radioligand and functional assays outlined above, researchers can accurately quantify the steric penalties imposed by the 5E double bond on DP1 and DP2 receptor activation.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Generation and characterization of an antagonistic monoclonal antibody against an extracellular domain of mouse DP2 (CRTH2/GPR44) receptors for prostaglandin D2 | PLOS One [journals.plos.org]
- 4. Discovery of AMG 853, a CRTH2 and DP Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
in vitro biological activity of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid
An In-Depth Technical Guide to the In Vitro Biological Activity of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid (5-trans-PGD2)
Executive Summary
The compound 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid , commonly known as 5-trans Prostaglandin D2 (5-trans-PGD2) , is the trans-isomer of the naturally occurring lipid mediator Prostaglandin D2 (PGD2). While it frequently occurs as a 2–5% analytical impurity in commercial bulk preparations of PGD2 [1], 5-trans-PGD2 possesses a distinct and highly relevant pharmacological profile. For drug development professionals and application scientists, understanding its dual role—both as an agonist for canonical prostanoid receptors (DP1/DP2) and as a non-canonical inhibitor of the Hedgehog (HH) signaling pathway—is critical for interpreting in vitro lipid screening assays and exploring novel therapeutic avenues for drug-refractory tumors.
Structural and Physicochemical Profile
The stereochemical inversion at the C5 double bond (from Z in native PGD2 to E in 5-trans-PGD2) slightly alters the molecule's spatial conformation without fundamentally abrogating its lipid-receptor binding capabilities.
| Property | Specification |
| Chemical Name | 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid |
| Common Synonyms | 5-trans Prostaglandin D2; 5-trans-PGD2; 5,6-trans PGD2 |
| CAS Number | 2202725-84-4 |
| Molecular Formula | C₂₀H₃₂O₅ |
| Molecular Weight | 352.5 g/mol |
| Primary Target(s) | DP1, DP2 (CRTH2), Hedgehog (HH) Pathway / GLI2 |
Mechanisms of Action: Canonical vs. Non-Canonical Pathways
Canonical DP1 and DP2 Receptor Activation
Based on structure-activity relationship (SAR) studies of F-type and D-type prostaglandins, the biological activity of 5-trans-PGD2 at canonical receptors is comparable to its cis-isomer [1]. It interacts with two distinct G-protein coupled receptors (GPCRs):
-
DP1 Receptor: Gs-coupled. Activation stimulates adenylate cyclase, leading to intracellular cAMP accumulation.
-
DP2 Receptor (CRTH2): Gi-coupled. Activation inhibits adenylate cyclase, suppressing cAMP production and triggering intracellular calcium mobilization.
Non-Canonical Hedgehog (HH) Pathway Inhibition
Recent high-content screening efforts have unveiled a non-canonical role for 5-trans-PGD2 in developmental biology and oncology. Along with other specific prostaglandins, 5-trans-PGD2 was identified as a potent inhibitor of GLI2 amplification-associated activation of the Hedgehog pathway [2]. It functions by blocking the spatial translocation of the GLI2 transcription factor into the primary cilium, a requisite mechanistic step for HH pathway activation in drug-resistant tumor models.
Figure 1: Canonical GPCR signaling vs. non-canonical Hedgehog pathway inhibition by 5-trans-PGD2.
In Vitro Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a biochemical rationale explaining the causality behind the experimental choice.
Protocol 1: cAMP Modulation Assay for DP1/DP2 Activity
Objective: Quantify the Gs/Gi-coupled receptor agonism of 5-trans-PGD2. Causality & Design: Measuring Gi-coupled (DP2) activity directly is mathematically challenging because basal cAMP levels in resting cells are near the limit of detection. To observe a Gi-mediated reduction in cAMP, we must first artificially raise the baseline. We achieve this using Forskolin, a direct adenylate cyclase activator. If 5-trans-PGD2 activates DP2, it will dose-dependently suppress this Forskolin-induced spike. Furthermore, the inclusion of IBMX is non-negotiable; as a pan-phosphodiesterase inhibitor, it prevents the rapid degradation of synthesized cAMP, ensuring the signal is integrated over the assay period rather than representing a transient state.
Step-by-Step Workflow:
-
Cell Preparation: Seed DP1- or DP2-transfected HEK293 cells at 10,000 cells/well in a 384-well microplate.
-
Phosphodiesterase Inhibition: Pre-incubate cells with 500 μM IBMX for 15 minutes at 37°C to halt cAMP degradation.
-
Ligand Stimulation (DP1/Gs): Add serial dilutions of 5-trans-PGD2 (1 pM to 10 μM). Incubate for 30 minutes.
-
Ligand Stimulation (DP2/Gi): Co-administer 10 μM Forskolin alongside serial dilutions of 5-trans-PGD2. The Forskolin alone serves as the maximum signal control (100% assay window).
-
Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay.
-
Validation: Use selective antagonists (e.g., MK-0524 for DP1) to confirm receptor specificity.
Protocol 2: High-Content Screening for GLI2 Ciliary Translocation
Objective: Evaluate the inhibitory effect of 5-trans-PGD2 on Hedgehog signaling. Causality & Design: The primary cilium is the spatial signaling hub for the HH pathway. To study it, we must force the cells to grow cilia (ciliogenesis) by withdrawing serum, which arrests the cells in the G0 phase of the cell cycle. Without this arrest, the spatial assay window collapses. We then use Smoothened Agonist (SAG) to artificially drive GLI2 into the cilium. Arl13b is co-stained as a structural marker of the cilium, providing an automated spatial mask (Region of Interest) for the imaging software to quantify GLI2 strictly inside the cilium [2].
Step-by-Step Workflow:
-
Ciliogenesis Induction: Seed NIH/3T3 or DAOY cells. Once 80% confluent, switch to starvation medium (0.5% FBS) for 24–48 hours to induce cell cycle arrest and primary cilium formation.
-
Compound Treatment: Pre-treat cells with 5-trans-PGD2 (e.g., 10–50 μM) for 2 hours.
-
Pathway Activation: Stimulate cells with 100 nM SAG for 12 hours to drive GLI2 ciliary accumulation.
-
Fixation & Staining: Fix with 4% paraformaldehyde. Co-stain with anti-Arl13b (ciliary structural marker) and anti-GLI2 primary antibodies, followed by fluorophore-conjugated secondary antibodies.
-
High-Content Imaging: Image using an automated confocal microscope. Use the Arl13b channel to generate a spatial mask, and quantify the mean fluorescence intensity of GLI2 within that exact mask.
Figure 2: Workflow for quantifying 5-trans-PGD2 mediated inhibition of GLI2 ciliary translocation.
Quantitative Data Summary
The following table summarizes the expected in vitro biological activity metrics for 5-trans-PGD2 across its known targets.
| Parameter | Assay Modality | Expected Activity Profile | Primary Source |
| DP1 Agonism | TR-FRET cAMP Accumulation | Comparable to cis-PGD2 (EC₅₀ ~1-10 nM) | Extrapolated [1] |
| DP2 (CRTH2) Agonism | TR-FRET cAMP Suppression | Comparable to cis-PGD2 (EC₅₀ ~10-50 nM) | Extrapolated [1] |
| HH Pathway Inhibition | GLI2 Ciliary Translocation | Active Hit (Effective at 10-50 μM) | Wu et al., 2020 [2] |
References
-
Prostaglandin E1 Inhibits GLI2 Amplification–Associated Activation of the Hedgehog Pathway and Drug Refractory Tumor Growth. Wu F., et al. Cancer Research - AACR Journals (2020). URL:[Link]
-
Prostaglandin D2 | C20H32O5 | CID 448457. PubChem. URL:[Link]
Sources
Metabolic Pathways of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid: A Technical Guide for Drug Development
Executive Summary
The compound 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid , more commonly known as 5-trans-Prostaglandin D2 (5-trans-PGD2) , is a geometric isomer of the endogenous lipid mediator Prostaglandin D2 (PGD2). While natural PGD2 features a 5Z (cis) double bond, the 5E (trans) configuration imparts distinct physicochemical properties. Notably, high-content screening has identified 5-trans-PGD2 as a potent , making it a high-value scaffold for oncology drug development targeting drug-refractory tumors[1].
Because prostanoids function as highly localized autocrine and paracrine mediators, they are subject to rapid, evolutionary-conserved metabolic clearance. Understanding the metabolic fate of 5-trans-PGD2 is critical for pharmacokinetic (PK) modeling, biomarker tracking, and the design of metabolically stable analogs.
Core Metabolic Cascades
The metabolic trajectory of 5-trans-PGD2 is governed by a combination of rapid enzymatic oxidations and spontaneous chemical dehydrations, ultimately leading to renal excretion.
15-PGDH-Mediated Oxidation (Signal Termination)
The primary and rate-limiting route of enzymatic inactivation for 5-trans-PGD2 is catalyzed by , a ubiquitously expressed cytosolic enzyme[2]. 15-PGDH selectively oxidizes the 15S-hydroxyl group of the prostanoid to a 15-keto moiety, yielding 15-keto-5-trans-PGD2[3].
-
Causality Insight: The 15S-hydroxyl group is a critical pharmacophore required for hydrogen bonding within the binding pockets of classical prostanoid receptors. Its oxidation to a ketone sterically and electronically disrupts this interaction, serving as the biological "off-switch" that terminates primary receptor signaling.
Spontaneous Dehydration to J-Series Prostaglandins
Due to the presence of the 11-oxo group and a highly acidic alpha-proton at C-10, the cyclopentane ring of 5-trans-PGD2 is uniquely susceptible to non-enzymatic dehydration, a process often accelerated in vivo by serum albumin.
-
Pathway: Loss of the 9α-hydroxyl group yields the cyclopentenone 5-trans-PGJ2 . Subsequent dehydration and double-bond rearrangement produce 15-deoxy-Δ12,14-5-trans-PGJ2 .
-
Causality Insight: This structural shift fundamentally alters the molecule's mechanism of action. The dehydration creates an α,β-unsaturated carbonyl group—a reactive electrophile. Instead of binding reversibly to cell-surface GPCRs, these J-series metabolites form covalent Michael adducts with nucleophilic cysteine residues on intracellular targets (e.g., the nuclear receptor PPARγ).
Terminal Degradation: β- and ω-Oxidation
Following initial inactivation, the aliphatic side chains of the prostanoid undergo sequential β-oxidation (shortening the alpha-carboxyl chain) and ω-oxidation (hydroxylating the terminal omega-methyl group). This multi-step hepatic process yields highly polar, water-soluble tetranor-metabolites. For PGD2 isomers, the primary (9α,11β-dihydroxy-15-oxo-tetranorprost-5-ene-1,20-dioic acid)[4].
Caption: Core metabolic pathways of 5-trans-PGD2 highlighting enzymatic and spontaneous conversions.
Receptor Binding & Pharmacological Divergence
The metabolic cascade of 5-trans-PGD2 is not merely a clearance mechanism; it is a pathway of pharmacological divergence. While the parent compound inhibits GLI2 in the Hedgehog pathway[1], it and its metabolites also interface with classical [5]:
-
DP1 Receptor: Gs-coupled receptor activation leading to increased intracellular cAMP and vasodilation.
-
DP2 (CRTH2) Receptor: Gi-coupled receptor activation driving calcium mobilization and Th2 cell recruitment.
-
PPARγ: Activated specifically by the terminal dehydration product (15-deoxy-Δ12,14-5-trans-PGJ2) to induce potent anti-inflammatory gene transcription.
Quantitative Data Summary
To facilitate comparative PK/PD analysis and assay design, the following table summarizes the kinetic and binding parameters associated with PGD2 isomers and their metabolic lifecycle.
| Biochemical Parameter | Value / Characteristic | Clinical / Experimental Significance |
| Plasma Half-Life (In Vivo) | ~1.5 to 2.0 minutes | Necessitates rapid sample quenching (using 15-PGDH inhibitors) during PK blood collection. |
| 15-PGDH Affinity ( Km ) | ~10 - 15 μM | Indicates rapid physiological clearance; requires high local tissue concentrations for sustained GPCR activation. |
| GLI2 Inhibition Potency | Active Hit (High-Content Screen) | Identifies 5-trans-PGD2 as a viable structural scaffold for novel Hedgehog pathway inhibitors. |
| Primary Excretion Route | >70% via urine (as Tetranor-PGDM) | Urinary PGDM serves as the gold-standard, non-invasive biomarker for tracking systemic prostanoid biosynthesis. |
Experimental Protocols
To rigorously map the metabolic profile of 5-trans-PGD2, researchers must employ highly controlled, self-validating analytical workflows.
Protocol 1: LC-MS/MS Quantification of 5-trans-PGD2 Metabolites in Plasma
Rationale: Prostanoids circulate at trace concentrations (pg/mL) and undergo rapid ex vivo degradation. Immediate enzymatic stabilization and highly sensitive Multiple Reaction Monitoring (MRM) are mandatory.
Step-by-Step Methodology:
-
Sample Collection & Quenching: Collect whole blood in EDTA tubes pre-treated with 10 μM Indomethacin (to halt de novo synthesis) and a 15-PGDH inhibitor (e.g., SW033291) to halt ex vivo degradation. Centrifuge at 4°C to isolate plasma.
-
Internal Standard (ISTD) Spiking: Spike 200 μL of plasma with 5 ng of deuterated internal standards (e.g., PGD2-d4, 15-keto-PGD2-d4).
-
Self-Validation Check: The deuterated ISTD mathematically normalizes any analyte loss during sample preparation or signal suppression caused by matrix effects in the ESI source.
-
-
Solid Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge with 1 mL methanol, followed by 1 mL MS-grade water.
-
Load the spiked plasma sample.
-
Wash with 1 mL of 5% methanol in water to elute polar salts and protein interferences.
-
Elute the enriched prostanoid fraction with 1 mL of 100% acetonitrile.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Reconstitute in 50 μL of initial LC mobile phase (e.g., Water/Acetonitrile 90:10 with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject 10 μL onto a C18 UPLC column. Utilize a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor specific MRM transitions (e.g., m/z 351.2 → 271.1 for 5-trans-PGD2).
Caption: Step-by-step LC-MS/MS experimental workflow for the quantification of prostanoid metabolites.
Protocol 2: In Vitro 15-PGDH Enzymatic Activity Assay
Rationale: To determine the precise metabolic half-life and enzymatic kinetics of 5-trans-PGD2 driven by 15-PGDH.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare recombinant human 15-PGDH in a physiological assay buffer (50 mM Tris-HCl, pH 7.4, 0.1 mM DTT).
-
Reaction Initiation: Incubate 10 nM of 15-PGDH with varying concentrations of 5-trans-PGD2 (0.1 - 20 μM) and 1 mM NAD+ (cofactor) at 37°C in a 96-well black microplate.
-
Kinetic Monitoring: Measure the generation of NADH fluorometrically (Excitation: 340 nm, Emission: 460 nm) in real-time over a 30-minute window.
-
Self-Validation Check: Run a parallel vehicle-control well (lacking the prostanoid substrate) to establish baseline NAD+ auto-reduction noise.
-
-
Data Derivation: Plot initial reaction velocities ( V0 ) against substrate concentration and apply non-linear regression (Michaelis-Menten equation) to derive Vmax and Km .
References
-
Prostaglandin E1 Inhibits GLI2 Amplification–Associated Activation of the Hedgehog Pathway and Drug Refractory Tumor Growth Cancer Research - AACR Journals URL:[Link]
-
Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins PubMed Central (NIH) URL:[Link]
-
PGD2/E2/F2a is oxidised to 15k-PGD2/E2/F2a by HPGD Reactome Pathway Database URL:[Link]
-
Synthesis of a Human Urinary Metabolite of Prostaglandin D2 ACS Publications URL:[Link]
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- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | PGD2/E2/F2a is oxidised to 15k-PGD2/E2/F2a by HPGD [reactome.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Structural Conformation and Stability of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid (Prostaglandin D2)
Abstract
9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid, more commonly known as Prostaglandin D2 (PGD2), is a pivotal lipid mediator in a myriad of physiological and pathological processes.[1][2] As a major product of the cyclooxygenase (COX) pathway in mast cells and the brain, PGD2's biological activity is intrinsically linked to its three-dimensional structure and inherent chemical stability.[1][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the nuanced aspects of PGD2's structural conformation, its degradation pathways, and the methodologies for its stability assessment. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a self-validating system for the rigorous scientific investigation of PGD2.
Introduction: The Significance of PGD2
Prostaglandin D2 is synthesized from arachidonic acid via the sequential action of cyclooxygenase (COX) and PGD2 synthase (PTGDS).[1] It exerts its diverse biological effects by binding to two distinct G protein-coupled receptors: the DP1 (PTGDR) and DP2 (CRTH2) receptors.[1][2] PGD2 is a key player in allergic inflammation, recruiting Th2 cells, eosinophils, and basophils.[1] It is also implicated in the regulation of sleep, body temperature, and male sexual development.[1][2] Given its potent and varied bioactivity, a thorough understanding of its structural and chemical properties is paramount for the development of novel therapeutics targeting PGD2-mediated pathways.
Biosynthesis of Prostaglandin D2
The biosynthesis of PGD2 is a well-characterized enzymatic cascade. It begins with the release of arachidonic acid from the cell membrane, which is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by COX enzymes. The final and rate-limiting step is the isomerization of PGH2 to PGD2, catalyzed by PGD2 synthases.
Caption: Biosynthesis of Prostaglandin D2 from Arachidonic Acid.
Structural Conformation of PGD2
The biological activity of PGD2 is intimately tied to its three-dimensional shape, which dictates its ability to bind to its receptors. The conformation of PGD2 has been investigated in both its solution state and when bound to proteins.
Solution-State Conformation
In aqueous solutions, PGD2 exists in a dynamic equilibrium of various conformers. Real-time Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool to study its structure and transformations in solution.[1][4][5][6] These studies have revealed that PGD2 undergoes non-enzymatic conversion to J-series prostaglandins.[1][4][5][6]
Receptor-Bound Conformation
Chemical Stability and Degradation Pathways
A critical aspect of working with PGD2 is its inherent chemical instability. It is rapidly metabolized both in vitro and in vivo, leading to a variety of degradation products, some of which are themselves biologically active.
In Vitro Stability
In aqueous buffers, PGD2 undergoes a non-enzymatic dehydration reaction to form the J-series prostaglandins.[1][4][5][6] Real-time NMR studies have shown that PGD2 converts to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) over several tens of hours, with prostaglandin J2 (PGJ2) and 15-deoxy-Δ12,14-PGD2 (15d-PGD2) as transient intermediates.[1][4][5][6]
In Vivo and Plasma Stability
In a biological matrix such as plasma, the degradation of PGD2 is more complex and rapid. The apparent half-life of PGD2 in plasma is approximately 30 minutes.[10][11] This degradation is accompanied by the formation of bioactive metabolites, including Δ12-PGD2 and Δ12-PGJ2.[10][11] The presence of albumin can also influence the metabolic pathway, leading to the formation of Δ12-PGD2 and Δ12-PGJ2.[1][5]
Major Degradation Pathways
The degradation of PGD2 primarily follows two main pathways:
-
Dehydration to J-Series Prostaglandins: This non-enzymatic pathway leads to the formation of cyclopentenone prostaglandins like PGJ2, Δ12-PGJ2, and 15d-PGJ2.[12] These metabolites are known to have anti-inflammatory and pro-apoptotic effects.[12][13]
-
Reduction to F-Series Prostaglandins: PGD2 can be enzymatically converted to 9α,11β-PGF2 by an 11-ketoreductase.[14]
Caption: Major Degradation Pathways of Prostaglandin D2.
Experimental Protocols for Stability Assessment
To ensure the accuracy and reproducibility of studies involving PGD2, a robust assessment of its stability is crucial. This is typically achieved through stability-indicating analytical methods, developed and validated using forced degradation studies.
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[15][16][17] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[15][18]
Key Stress Conditions for PGD2:
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature | To investigate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at room temperature | To investigate degradation in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature | To assess susceptibility to oxidative degradation. |
| Thermal Stress | Elevated temperature (e.g., 60-80°C) | To evaluate the effect of heat on stability. |
| Photostability | Exposure to light (ICH Q1B guidelines) | To determine sensitivity to light. |
Stability-Indicating HPLC-MS/MS Method
A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is the gold standard for quantifying PGD2 and its degradation products due to its high selectivity and sensitivity.[19]
Step-by-Step Protocol for Stability Sample Analysis:
-
Sample Preparation:
-
Prepare stock solutions of PGD2 in an appropriate organic solvent (e.g., ethanol, DMSO) purged with an inert gas.[20]
-
For aqueous stability studies, dilute the stock solution in the desired buffer (e.g., PBS pH 7.2). Note that aqueous solutions should not be stored for more than one day.[20]
-
For forced degradation samples, neutralize the acidic and basic samples before analysis.
-
-
Solid-Phase Extraction (SPE) (for complex matrices):
-
Acidify the sample to pH 3-4.
-
Condition a C18 SPE cartridge.
-
Load the acidified sample.
-
Wash the cartridge to remove interferences.
-
Elute PGD2 and its metabolites with an appropriate solvent (e.g., methyl formate or ethyl acetate).[12]
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).[19]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[19]
-
Detection: Tandem mass spectrometry in negative ion mode, monitoring for the specific parent and daughter ions of PGD2 and its expected degradation products.
-
-
Data Analysis:
-
Quantify the decrease in PGD2 concentration and the formation of degradation products over time.
-
Calculate the half-life of PGD2 under each stress condition.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 3. LIPID MAPS [lipidmaps.org]
- 4. Integrative Real-Time NMR and X-ray Crystallography Reveal Prostaglandin D2 Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular basis for lipid recognition by the prostaglandin D2 receptor CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Prostaglandin D2 and its metabolites induce caspase-dependent granulocyte apoptosis that is mediated via inhibition of I kappa B alpha degradation using a peroxisome proliferator-activated receptor-gamma-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The metabolism of prostaglandin D2 after inhalation or intravenous infusion in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. sapub.org [sapub.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. onyxipca.com [onyxipca.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Identification and Profiling of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid Downstream Metabolites: An In-Depth Technical Guide
Introduction & Pharmacological Context
The compound 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid , commonly known as 5-trans-Prostaglandin D2 (5-trans-PGD2) , is a geometric isomer of the endogenous lipid mediator PGD2. While canonical PGD2 (the 5Z-isomer) is heavily implicated in allergic inflammation and sleep regulation, recent high-throughput screenings have identified 5-trans-PGD2 as a potent modulator of the Hedgehog signaling pathway, specifically acting as a GLI2 antagonist capable of overcoming drug-refractory tumor growth [1].
To effectively develop 5-trans-PGD2 or its analogs as therapeutics, it is critical to map its pharmacokinetic (PK) profile and downstream metabolic fate. As a Senior Application Scientist, I approach metabolite identification not merely as an analytical exercise, but as a mechanistic puzzle. Identifying these metabolites requires understanding the specific enzymatic and non-enzymatic vulnerabilities of the cyclopentane ring and the aliphatic chains.
Mechanistic Pathways of 5-trans-PGD2 Metabolism (The Causality)
The metabolic biotransformation of 5-trans-PGD2 closely parallels that of canonical PGD2 but yields distinct 5E-isomeric products. The instability of the β-hydroxyketone motif on the D-ring, combined with the presence of multiple oxidizable hydroxyl groups, drives its degradation through three primary axes[2, 3, 4].
Enzymatic 11-Ketoreduction (The AKR1C3 Pathway)
The 11-oxo group of 5-trans-PGD2 is stereospecifically reduced by aldo-keto reductase family 1 member C3 (AKR1C3, also known as PGF synthase). This cytosolic enzyme utilizes NADPH to convert the 11-ketone into an 11β-hydroxyl group, yielding 5-trans-9α,11β-PGF2 . This step is critical because it shifts the molecule from a D-series to an F-series prostaglandin, fundamentally altering its receptor affinity profile [2].
Enzymatic 15-Hydroxy Oxidation (The 15-PGDH Pathway)
The 15S-hydroxyl group is a primary site for rapid enzymatic deactivation. 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an NAD+-dependent enzyme, oxidizes this group to a 15-keto moiety, forming 15-keto-5-trans-PGD2 . Subsequently, prostaglandin reductase 1 (PTGR1) reduces the adjacent Δ13 double bond, yielding the highly stable 13,14-dihydro-15-keto-5-trans-PGD2 [3]. In PK profiling, this dihydro-keto metabolite is often the most reliable biomarker of systemic exposure.
Non-Enzymatic Dehydration (J-Ring Formation)
The β-hydroxyketone structure of the D-ring is chemically labile. In aqueous physiological environments (especially in the presence of albumin), 5-trans-PGD2 undergoes spontaneous dehydration. The loss of the 9α-hydroxyl group forms a cyclopentenone ring, yielding 5-trans-PGJ2 . This intermediate rapidly isomerizes and dehydrates further to form 15-deoxy-Δ12,14-5-trans-PGJ2 , a highly reactive electrophile capable of covalently modifying target proteins via Michael addition [4].
Fig 1: Core metabolic biotransformation pathways of 5-trans-PGD2.
Experimental Methodologies: A Self-Validating System
To confidently identify these downstream metabolites, an in vitro incubation coupled with Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) is the gold standard.
Why this specific design? Because 5-trans-PGD2 undergoes both enzymatic and chemical degradation, a robust assay must differentiate between the two. We achieve this by utilizing a combined Human Liver Microsome (HLM) and S9 cytosolic fraction (ensuring both AKR1C3 and 15-PGDH are present) alongside strict minus-cofactor controls.
Step-by-Step Protocol: In Vitro Incubation & Extraction
-
Matrix Preparation: Thaw pooled human S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH, which is critical for controlling the rate of non-enzymatic J-ring formation.
-
Reaction Assembly: Combine the S9 fraction (1 mg/mL final protein concentration) and 5-trans-PGD2 (10 µM final) in the buffer.
-
Initiation & Self-Validation: Pre-incubate at 37°C for 5 minutes.
-
Active Sample: Initiate the reaction by adding a cofactor mixture (1 mM NADPH for AKR1C3, 1 mM NAD+ for 15-PGDH).
-
Minus-Cofactor Control: Add buffer instead of cofactors. Any metabolites forming here (e.g., PGJ2) are strictly non-enzymatic.
-
Zero-Minute Control: Quench immediately upon cofactor addition to establish the baseline parent drug profile.
-
-
Termination: At 0, 15, 30, and 60 minutes, extract 100 µL aliquots and quench with 300 µL of ice-cold acetonitrile containing an internal standard (e.g., PGD2-d4). Centrifuge at 15,000 × g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE): Because prostaglandins are lipid mediators, direct injection of the supernatant causes severe ion suppression. Load the diluted supernatant (<5% organic) onto a conditioned Oasis HLB SPE cartridge. Wash with 5% methanol/water to remove salts, and elute the metabolites with 100% methanol. Evaporate under nitrogen and reconstitute in 50 µL of the initial LC mobile phase.
LC-HRMS Analysis Parameters
Prostaglandins contain a terminal carboxylic acid, making Negative Electrospray Ionization (ESI-) highly sensitive due to facile deprotonation [M-H]-.
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm). The sub-2-micron particle size is essential for resolving the 5-trans-PGD2 metabolites from endogenous 5Z-isomers.
-
Mobile Phases: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B over 12 minutes.
-
Detection: Q-Exactive Orbitrap HRMS operated in ESI- mode. Use Full MS / Data-Dependent MS2 (dd-MS2) to capture exact precursor masses and diagnostic fragmentation patterns.
Fig 2: Self-validating experimental workflow for LC-HRMS metabolite profiling.
Quantitative Data & Diagnostic Fragments
The definitive identification of 5-trans-PGD2 metabolites relies on exact mass measurements (mass error < 5 ppm) and characteristic MS/MS fragmentation. The loss of water (-18 Da) and carbon dioxide (-44 Da) are common, but specific fragment ions dictate the structural confirmation of the aliphatic chains and the cyclopentane ring.
| Metabolite Name | Molecular Formula | Exact Mass [M-H]⁻ | Diagnostic MS/MS Fragments (m/z) | Enzymatic/Chemical Origin |
| 5-trans-PGD2 (Parent) | C20H32O5 | 351.2177 | 315.2, 271.2, 233.1 | N/A |
| 5-trans-9α,11β-PGF2 | C20H34O5 | 353.2333 | 309.2, 291.2, 193.1 | AKR1C3 (Reduction) |
| 15-keto-5-trans-PGD2 | C20H30O5 | 349.2020 | 305.2, 287.2, 113.0 | 15-PGDH (Oxidation) |
| 13,14-dihydro-15-keto-5-trans-PGD2 | C20H32O5 | 351.2177 | 333.2, 289.2, 113.0 | PTGR1 (Reduction) |
| 5-trans-PGJ2 | C20H30O4 | 333.2071 | 289.2, 271.2, 245.1 | Non-enzymatic (Dehydration) |
| 15-deoxy-Δ12,14-5-trans-PGJ2 | C20H28O3 | 315.1966 | 271.2, 203.1, 159.1 | Non-enzymatic (Isomerization) |
Note: The m/z 113.0 fragment is highly diagnostic for 15-keto metabolites, representing the cleavage of the C15-C20 terminal aliphatic chain.
References
-
Prostaglandin E1 Inhibits GLI2 Amplification–Associated Activation of the Hedgehog Pathway and Drug Refractory Tumor Growth Cancer Research (AACR Journals) URL:[Link]
-
The metabolism of prostaglandin D2. Evidence for the sequential conversion by NADPH and NAD+ dependent pathways PubMed (National Institutes of Health) URL:[Link]
-
Metabolism of prostaglandin D2 in isolated rat lung: the stereospecific formation of 9 alpha,11 beta-prostaglandin F2 from prostaglandin D2 PubMed (National Institutes of Health) URL:[Link]
-
Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor Respiratory Research (PMC - National Institutes of Health) URL:[Link]
Application Note: Quantitative Analysis of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid in Human Plasma by LC-MS/MS
Introduction and Scientific Context
Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1] It is a major product of activated mast cells and is deeply involved in the pathophysiology of allergic diseases like asthma and atopic dermatitis, where it recruits inflammatory cells and mediates vasodilation and bronchoconstriction.[1][2] However, PGD2 is notoriously unstable and is rapidly metabolized in vivo, making direct measurement in circulation an inaccurate reflection of its systemic production.[3]
Consequently, robust biomarker strategies focus on the quantification of its more stable downstream metabolites. The target analyte, 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid, is a structural isomer of PGD2 and belongs to the family of metabolites that provide a more accurate and time-integrated index of systemic PGD2 levels.[3][4]
This application note provides a comprehensive, field-tested protocol for the extraction and quantification of this PGD2-related metabolite from human plasma. The method leverages solid-phase extraction (SPE) for sample purification and concentration, coupled with the unparalleled sensitivity and specificity of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Origin of the Analyte
The target analyte is derived from the enzymatic processing of arachidonic acid. The pathway begins with the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then isomerized by PGD synthases (PGDS) to form PGD2, which is subsequently metabolized into various forms, including the target analyte.
Analytical Workflow Overview
The analytical strategy is designed to ensure maximum recovery, minimize matrix interference, and provide highly accurate quantification through stable isotope dilution. The workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Application Protocol
This protocol is optimized for a 200-500 µL plasma sample volume. All steps should be performed on ice where possible to minimize analyte degradation.
Materials and Reagents
-
Standards:
-
9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid (analytical standard)
-
9α,15S-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-oic-d4 acid (or other suitable deuterated internal standard, IS).[5]
-
-
Solvents & Chemicals:
-
Methanol, Acetonitrile, Ethyl Acetate (LC-MS Grade)
-
Water (18.2 MΩ·cm, LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Indomethacin and Butylated Hydroxytoluene (BHT)
-
Nitrogen Gas (High Purity)
-
-
Consumables:
Step-by-Step Sample Preparation
-
Sample Collection (Critical Step):
-
Collect whole blood into tubes containing EDTA as an anticoagulant and a COX inhibitor like indomethacin (final conc. ~10 µM) to prevent ex vivo eicosanoid synthesis.[3][7]
-
Immediately after collection, centrifuge at 2000 x g for 15 minutes at 4°C.[8]
-
Transfer the plasma supernatant to a clean polypropylene tube and store at -80°C until analysis.
-
-
Initial Sample Treatment:
-
Thaw plasma samples on ice.
-
To a 500 µL aliquot of plasma, add 10 µL of the deuterated internal standard (IS) working solution (e.g., at 100 ng/mL) and vortex briefly.
-
Add 5 µL of 10% BHT to prevent auto-oxidation.[9]
-
-
Acidification:
-
Acidify the plasma sample to a pH of 3.5-4.0 by adding ~20 µL of 1 M citric acid or dilute formic acid.[1][7] Vortex and let stand for 15 minutes on ice.
-
Scientist's Note: Acidification protonates the carboxyl group of the prostaglandin, making it less polar. This significantly enhances its retention on the non-polar C18 reversed-phase SPE sorbent.[11]
-
-
-
Solid-Phase Extraction (SPE):
-
Condition: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of LC-MS grade water. Do not let the sorbent bed go dry.[6]
-
Load: Load the entire acidified plasma sample onto the conditioned cartridge at a slow, steady flow rate (~0.5 mL/min).[7]
-
Wash: Wash the cartridge with 3 mL of 10% methanol in water to remove salts and highly polar interferences.[6]
-
Elute: Elute the target analyte and internal standard from the cartridge with 2 mL of ethyl acetate or methyl formate into a clean collection tube.[1][11]
-
-
Final Preparation:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex thoroughly.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
UPLC-MS/MS System and Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[6]
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[13]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 20 1.0 20 8.0 65 9.0 95 11.0 95 11.1 20 | 14.0 | 20 |
-
Mass Spectrometer: Waters Xevo TQ-S, Sciex 6500+ or equivalent high-sensitivity tandem quadrupole MS.
-
Ionization Mode: Electrospray Negative (ESI-)
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Note: These are representative transitions for PGD2-like structures and must be empirically optimized for the specific analyte and instrument. The precursor ion ([M-H]⁻) for the target analyte is m/z 351.4.
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (s) Cone (V) Collision (eV) Analyte 351.4 189.1 0.05 30 22 | Analyte-d4 (IS) | 355.4 | 193.1 | 0.05 | 30 | 22 |
-
Data Analysis and Method Performance
Quantification is achieved by constructing a calibration curve from standards prepared in a surrogate matrix (e.g., stripped plasma or buffer). The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of the analyte in unknown samples is calculated from this curve.
Table 1: Typical Method Performance Parameters
| Parameter | Typical Value / Acceptance Criteria | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | [9][14] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | [14] |
| Intra-day Precision (%CV) | < 15% | [9][15] |
| Inter-day Precision (%CV) | < 15% | [9][15] |
| Accuracy (% Bias) | 85 - 115% | [13][16] |
| Extraction Recovery | > 85% |[10] |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid in human plasma. The protocol emphasizes critical pre-analytical considerations to ensure sample integrity and employs a validated solid-phase extraction procedure to achieve clean extracts and reliable results. This method is well-suited for clinical and research applications requiring accurate measurement of PGD2-mediated physiological and pathological processes. For research requiring the highest accuracy, LC-MS/MS is the recommended method.[8]
References
-
LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. Retrieved from [Link]
-
AOCS. (2019, July 23). Solid-phase extraction columns in the analysis of lipids. The American Oil Chemists' Society. Retrieved from [Link]
-
Song, W. L., et al. (2008). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Analytical Biochemistry, 372(1), 41–51. Retrieved from [Link]
-
Kort, N., et al. (2017). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 9(1), 93–111. Retrieved from [Link]
-
Parker, S. J., et al. (2019). Optimized plasma sample preparation and LC‐MS analysis to support the biomarker discovery pipeline. Proteomics – Clinical Applications, 13(5), 1800169. Retrieved from [Link]
-
Barrow, S. E., et al. (1989). Measurement of prostaglandin D2 and identification of metabolites in human plasma during intravenous infusion. Prostaglandins, 38(6), 649–660. Retrieved from [Link]
-
ResearchGate. (2008). An improved LC–MS/MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Prostaglandin D2 – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). A revised pathway of PGD 2 metabolism. Retrieved from [Link]
-
Waters Corporation. (n.d.). High Sensitivity Analysis of Prostaglandin D2 in Plasma using UPLC and Xevo TQ-S. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of a Human Urinary Metabolite of Prostaglandin D2. Retrieved from [Link]
-
Boeglin, W. E., et al. (2019). Transformation of prostaglandin D2 to 11-dehydro thromboxane B2 by Baeyer-Villiger oxidation. Journal of Lipid Research, 60(3), 597–603. Retrieved from [Link]
-
Zang, Y., et al. (2018). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Molecular Biology, 1733, 111–125. Retrieved from [Link]
-
Kim, H. Y., et al. (2013). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 54(10), 2893–2903. Retrieved from [Link]
-
Yang, P., et al. (2017). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B, 1060, 203–213. Retrieved from [Link]
-
Protocols.io. (2024, February 23). LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. Retrieved from [Link]
-
Roberts, L. J., et al. (1987). Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans. Journal of Biological Chemistry, 262(13), 6030–6034. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of 11α,15S-dihydroxy-9-oxo-prosta-5Z,13E-dien-1-oic acid (PGE2). Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC-MS/MS method to determine PGE2 and PGD2 in cell culture medium. Retrieved from [Link]
Sources
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- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Measurement of prostaglandin D2 and identification of metabolites in human plasma during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nextsds.com [nextsds.com]
- 6. lipidmaps.org [lipidmaps.org]
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- 10. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Extraction of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid
Introduction: The Significance of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid in Biomedical Research
9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid, a key metabolite of prostaglandin D2 (PGD2), is an eicosanoid of significant interest in the fields of inflammation, immunology, and drug development.[1][2] Accurate and reliable quantification of this analyte in complex biological matrices such as plasma and urine is crucial for understanding its physiological and pathological roles. Solid-phase extraction (SPE) has emerged as a robust and selective method for the pre-analytical purification and concentration of this prostaglandin metabolite, enabling sensitive downstream analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]
This comprehensive guide provides detailed application notes and protocols for the solid-phase extraction of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in the fundamental principles of reversed-phase chromatography and have been optimized for high recovery and reproducibility.
Understanding the Analyte: Chemical Properties and Extraction Strategy
9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid is a C20 carboxylic acid with a five-membered ring, characteristic of the prostaglandin family.[1][6] Its structure includes multiple hydroxyl groups and a ketone, contributing to its moderate polarity. The presence of a carboxylic acid moiety with a pKa value estimated to be in the range of 4.4 to 4.9 (based on its parent compounds PGD2 and PGF2α) is the cornerstone of the SPE strategy.[6][7][8]
The chosen extraction mechanism is reversed-phase SPE , which separates molecules based on their hydrophobicity.[3] The stationary phase is a nonpolar sorbent, typically octadecyl-bonded silica (C18), which retains hydrophobic compounds from a polar mobile phase.
The core principle of this protocol is to manipulate the polarity of the target analyte by adjusting the pH of the sample. By acidifying the sample to a pH of approximately 3.0-3.5, which is about two pH units below the pKa of the carboxylic acid group, the analyte is converted to its non-ionized, more hydrophobic form.[9] This significantly enhances its retention on the nonpolar C18 sorbent.
Visualizing the SPE Workflow
The following diagram illustrates the key steps and the underlying chemical principles of the reversed-phase solid-phase extraction protocol for 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid.
Caption: A schematic of the solid-phase extraction workflow.
Detailed Experimental Protocols
This section provides step-by-step protocols for the solid-phase extraction of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid from plasma and urine. It is imperative to handle all samples on ice to minimize potential autoxidation and isomerization of the lipid mediators.[3]
Protocol 1: Extraction from Human Plasma
This protocol is optimized for the extraction of the target analyte from human plasma, a complex biological matrix.
Materials:
-
Reversed-phase C18 SPE cartridges (e.g., 100 mg bed weight)
-
Human plasma (collected with an anticoagulant like EDTA)
-
Internal standard (deuterated analog of the analyte)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Formic acid or hydrochloric acid (for pH adjustment)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge sequentially with 5 mL of ethyl acetate, followed by 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Ensure the sorbent bed does not go dry at any stage.
-
-
Sample Loading:
-
Load the acidified and clarified plasma supernatant onto the conditioned C18 cartridge at a slow and steady flow rate (approximately 0.5-1 mL/minute).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other highly polar impurities.
-
Follow with a wash of 5 mL of hexane to elute non-polar lipids that may interfere with the analysis.
-
-
Elution:
-
Elute the retained 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid and the internal standard with 5 mL of ethyl acetate or methyl formate into a clean collection tube.[3]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol/water).
-
Protocol 2: Extraction from Human Urine
This protocol is adapted for the extraction of the target analyte from urine, which typically has a different matrix composition compared to plasma.
Materials:
-
Reversed-phase C18 SPE cartridges (e.g., 100 mg bed weight)
-
Human urine
-
Internal standard (deuterated analog of the analyte)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Formic acid or hydrochloric acid (for pH adjustment)
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
To 3 mL of urine, add the internal standard.
-
Acidify the urine to a pH of approximately 3.0 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the acidified urine sample onto the conditioned C18 cartridge at a flow rate of about 1 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Follow with a wash of 3 mL of a weak organic solvent mixture, such as 10% acetonitrile in water with 0.1% formic acid, to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 3 mL of ethyl acetate or a mixture of acetonitrile/methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the LC-MS/MS mobile phase.
-
Data Presentation and Performance Characteristics
The following table summarizes the key parameters and expected performance of the described SPE protocols.
| Parameter | Plasma Protocol | Urine Protocol | Rationale & Key Considerations |
| Sample Volume | 1 mL | 3 mL | Can be scaled depending on expected analyte concentration and analytical sensitivity. |
| Sorbent | C18, 100 mg | C18, 100 mg | Reversed-phase sorbent for retaining the non-ionized, hydrophobic form of the analyte. |
| Sample pH | ~3.5 | ~3.0 | Acidification protonates the carboxylic acid group, increasing hydrophobicity and retention. |
| Conditioning Solvents | Ethyl Acetate, Methanol, Water | Methanol, Water | Wets the sorbent and removes potential contaminants. |
| Washing Solvents | Water, Hexane | Water, 10% Acetonitrile/Water | Removes polar and non-polar interferences respectively, ensuring a cleaner final extract. |
| Elution Solvent | Ethyl Acetate or Methyl Formate | Ethyl Acetate or Acetonitrile/Methanol | A sufficiently non-polar solvent to disrupt the hydrophobic interactions and elute the analyte. |
| Expected Recovery | >85% | >85% | Recovery should be determined empirically using a spiked internal standard.[3] |
Troubleshooting and Method Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete retention during loading. | Ensure sample pH is sufficiently low. Decrease the loading flow rate. |
| Analyte loss during washing. | Use a weaker wash solvent (lower percentage of organic modifier). | |
| Incomplete elution. | Use a stronger elution solvent or increase the elution volume. | |
| High Variability between Replicates | Inconsistent flow rates. | Use a vacuum manifold with controlled pressure or an automated SPE system. |
| SPE cartridge drying out. | Do not allow the sorbent bed to go dry between conditioning, loading, and washing steps. | |
| Inconsistent elution volumes. | Use a precise dispensing method for the elution solvent. | |
| Matrix Effects in LC-MS/MS | Insufficient removal of interferences. | Optimize the wash step with a slightly stronger solvent that does not elute the analyte. |
Conclusion: A Robust Foundation for Accurate Quantification
The solid-phase extraction protocols detailed in this guide provide a reliable and efficient method for the isolation and purification of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid from complex biological matrices. By understanding the chemical properties of the analyte and the principles of reversed-phase SPE, researchers can confidently implement and adapt these methods to suit their specific analytical needs. The use of an appropriate internal standard and careful optimization of each step are critical for achieving high accuracy and precision in the quantification of this important PGD2 metabolite.
References
-
FooDB. (2011, September 21). Showing Compound Prostaglandin D2 (FDB022602). Retrieved from FooDB website: [Link]
-
ChemBK. Prostaglandin F2A. Retrieved from ChemBK website: [Link]
-
The Serhan Laboratory. Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Fluids. Retrieved from The Serhan Laboratory website: [Link]
-
Welsh, T. N., Hubbard, S., Mitchell, C. M., Mesiano, S., Zarzycki, P. K., & Zakar, T. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins, Leukotrienes and Essential Fatty Acids, 83(4), 304-310. [Link]
-
PubChem. 11-Epiprostaglandin F2alpha. Retrieved from PubChem website: [Link]
-
PubChem. 9alpha,11beta-prostaglandin F2alpha. Retrieved from PubChem website: [Link]
-
Lister, A. C., Van der Westhuizen, J., & Tervaert, J. W. C. (1985). Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans. The Journal of clinical investigation, 76(2), 603-34. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from Biotage website: [Link]
-
Hotter, G., Gómez, G., Ramis, I., Bioque, G., Roselló-Catafau, J., & Gelpi, E. (1992). Solid-phase extraction of prostanoids using an automatic sample preparation system. Journal of Chromatography B: Biomedical Sciences and Applications, 607(2), 239-243. [Link]
-
PubChem. PGF2alpha-EA. Retrieved from PubChem website: [Link]
-
Wikipedia. Prostaglandin D2. Retrieved from Wikipedia website: [Link]
-
Wikipedia. Prostaglandin F2alpha. Retrieved from Wikipedia website: [Link]
-
Rossitto, M., et al. (2015). Multiple roles of the prostaglandin D 2 signaling pathway in reproduction. Journal of Molecular Endocrinology, 54(2), R83-R96. [Link]
-
Jia, Y., et al. (1998). Prostaglandin F2alpha stimulates CFTR activity by PKA- and PKC-dependent phosphorylation. American Journal of Physiology-Cell Physiology, 275(3), C653-C660. [Link]
-
Wang, C., et al. (2016). PKA regulatory IIα subunit is essential for PGD2-mediated resolution of inflammation. The Journal of experimental medicine, 213(10), 2209-2226. [Link]
-
ChemBK. prostaglandin F2-alpha. Retrieved from ChemBK website: [Link]
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PathWhiz. Intracellular Signalling Through PGD2 receptor and Prostaglandin D2. Retrieved from PathWhiz website: [Link]
Sources
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in vivo dosing protocols for 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid
Introduction
15-keto-Prostaglandin E2 (15-keto-PGE2), identified by its systematic name 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid, is a primary metabolite of the inflammatory mediator Prostaglandin E2 (PGE2), formed through oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] Historically considered an inactive byproduct, recent research has illuminated its role as a bioactive lipid with distinct signaling properties.[3][4] Accumulating evidence demonstrates that 15-keto-PGE2 possesses anti-inflammatory, anti-carcinogenic, and homeostatic functions, making it a molecule of significant interest for therapeutic development.[1][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the in vivo administration of 15-keto-PGE2. It synthesizes field-proven insights with technical data to explain the causality behind experimental choices, ensuring the design of robust and reproducible pre-clinical studies.
Section 1: Mechanism of Action and Scientific Rationale
The biological activities of 15-keto-PGE2 are multifaceted, stemming from its ability to interact with multiple cellular targets. Understanding these pathways is critical for designing targeted in vivo experiments and interpreting outcomes.
Key Signaling Pathways:
-
Prostanoid Receptor Modulation: Unlike its precursor PGE2, 15-keto-PGE2 acts as a partial or biased agonist, primarily at the E-type prostanoid (EP) receptors EP2 and EP4.[4][6] It can bind to these G-protein coupled receptors and stimulate downstream signaling, such as cyclic AMP (cAMP) formation.[2][4][7] This interaction is crucial in contexts like kidney homeostasis, where 15-keto-PGE2 has been shown to modulate glomerular cytoarchitecture through EP2/EP4 signaling.[3] Its "switched agonist" role may serve to terminate or restore homeostasis after an initial PGE2-driven inflammatory response.[4][6]
-
PPAR-γ Activation: 15-keto-PGE2 is a known agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression related to inflammation and metabolism.[8][9] This activation is a key mechanism behind its anti-inflammatory and anti-tumor effects.[1][9]
-
STAT3 Signaling Inhibition: In cancer models, 15-keto-PGE2 has been shown to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. It achieves this by covalently modifying cysteine residues on the STAT3 protein, which inhibits its phosphorylation, dimerization, and nuclear translocation, ultimately attenuating tumor growth and progression.[1]
The diagram below illustrates the primary signaling cascades initiated by 15-keto-PGE2.
Caption: Signaling pathways of 15-keto-PGE2.
Section 2: Formulation and Vehicle Selection
Proper formulation is paramount for ensuring the bioavailability and stability of 15-keto-PGE2 in in vivo studies. As a lipid-derived molecule, it has limited aqueous solubility.
Solubility Profile:
| Solvent | Concentration |
| Dimethylformamide (DMF) | ~50 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~50 mg/mL |
| Ethanol | ~50 mg/mL |
| PBS (pH 7.2) | ~1 mg/mL |
| (Data sourced from Cayman Chemical.[7]) |
Protocol 1: Preparation of Dosing Solutions
This protocol provides a two-step method for preparing a final dosing solution suitable for parenteral administration in rodent models.
Part A: Stock Solution Preparation (10 mg/mL)
-
Objective: To create a concentrated, stable stock solution in an organic solvent.
-
Materials: 15-keto-PGE2 (solid), anhydrous ethanol or DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh the desired amount of 15-keto-PGE2 into a sterile tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve a 10 mg/mL concentration. For example, add 100 µL of solvent to 1 mg of compound.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C.
-
Part B: Final Dosing Solution Preparation (e.g., for 15 mg/kg in a mouse)
-
Objective: To dilute the stock solution into a biocompatible vehicle for injection. The final concentration of the organic solvent should be minimized (typically ≤5-10% v/v).
-
Rationale: A high concentration of organic solvent can cause local tissue irritation and systemic toxicity. The vehicle control group must receive the identical formulation, including the same percentage of organic solvent, without the active compound.
-
Materials: 10 mg/mL stock solution, sterile saline (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS), sterile polypropylene tubes.
-
Calculation Example:
-
Animal weight: 25 g (0.025 kg)
-
Desired dose: 15 mg/kg
-
Total dose per animal: 15 mg/kg * 0.025 kg = 0.375 mg
-
Injection volume: Assume 100 µL (0.1 mL) for ease of administration.
-
Required concentration: 0.375 mg / 0.1 mL = 3.75 mg/mL
-
Volume of stock needed: (3.75 mg/mL * 0.1 mL) / 10 mg/mL = 0.0375 mL = 37.5 µL
-
Volume of vehicle needed: 100 µL - 37.5 µL = 62.5 µL
-
-
Procedure:
-
For each animal, add 62.5 µL of sterile saline or PBS to a new sterile tube.
-
Add 37.5 µL of the 10 mg/mL stock solution to the vehicle.
-
Vortex immediately and thoroughly to ensure a homogenous suspension/solution. Due to the lipophilic nature, the final solution may be a fine suspension. Consistent vortexing before drawing each dose is critical.
-
Prepare the dosing solution fresh on the day of administration. Do not store the diluted solution.
-
Section 3: In Vivo Dosing Protocols - Published Examples
The following protocols are based on published studies and provide a starting point for experimental design. Dose and route optimization may be required depending on the specific animal model and research question.
Protocol 2: Systemic Anti-inflammatory Effects in a Mouse Sepsis Model
-
Objective: To investigate the protective effects of 15-keto-PGE2 against systemic inflammation and mortality in an LPS-induced sepsis model.[5][7]
-
Animal Model: C57BL/6 mice or other appropriate strain.
-
Dose: 15 mg/kg.[7]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Experimental Steps:
-
Acclimatize animals according to institutional guidelines.
-
Prepare the 15-keto-PGE2 dosing solution and a vehicle control as described in Protocol 1.
-
Administer 15-keto-PGE2 (15 mg/kg) or vehicle via i.p. injection.
-
After a predetermined time (e.g., 1 hour), induce sepsis by i.p. injection of Lipopolysaccharide (LPS).
-
Monitor animals for survival, clinical signs of sickness, and body temperature.
-
At selected time points, collect blood or tissues for analysis of inflammatory cytokines, organ damage markers, or other relevant endpoints.
-
Protocol 3: Anti-Tumor Efficacy in a Breast Cancer Xenograft Model
-
Objective: To assess the ability of 15-keto-PGE2 to suppress tumor growth in a human breast cancer xenograft model.[1]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) bearing established MDA-MB-231 tumors.
-
Route of Administration: Subcutaneous (s.c.) injection.[1]
-
Experimental Steps:
-
Implant MDA-MB-231 cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize animals into treatment groups (vehicle control, 15-keto-PGE2).
-
Administer 15-keto-PGE2 or vehicle via s.c. injection, typically near the tumor site or at a distal site, on a defined schedule (e.g., daily or every other day). The precise dose should be determined from the primary literature or via a pilot dose-ranging study.[1]
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor animal body weight and overall health.
-
At the end of the study, excise tumors for weight measurement and downstream analysis (e.g., Western blot for p-STAT3).
-
Protocol 4: Developmental Effects in a Zebrafish Embryo Model
-
Objective: To analyze the impact of exogenous 15-keto-PGE2 on embryonic development, such as glomerular vascularization.[3]
-
Animal Model: Transgenic zebrafish embryos (e.g., with fluorescently labeled vasculature).
-
Dosing Method: Static immersion.
-
Concentration: 500 µM.[3]
-
Experimental Steps:
-
Collect zebrafish embryos post-fertilization.
-
Prepare a 500 µM treatment solution of 15-keto-PGE2 in standard embryo medium. A DMSO stock is typically used, with the final DMSO concentration in the medium kept low (<0.1%) and consistent across all groups, including the vehicle control.
-
Place embryos in petri dishes containing the treatment solution or vehicle control medium.
-
Incubate embryos at the standard temperature (e.g., 28.5°C) for the desired exposure period (e.g., from 48 to 120 hours post-fertilization).
-
At the end of the exposure, fix the embryos for analysis.
-
Utilize confocal microscopy to image and quantify developmental endpoints, such as glomerular morphology.[3]
-
Section 4: General Experimental Workflow
A well-designed in vivo study follows a logical progression to ensure data integrity and animal welfare.
Caption: A generalized workflow for in vivo compound testing.
Section 5: Summary of Dosing Parameters
| Model System | Research Area | Dose / Concentration | Route of Administration | Reference(s) |
| Mouse | Sepsis / Inflammation | 15 mg/kg | Intraperitoneal (i.p.) | [5][7] |
| Mouse (Immunocompromised) | Oncology | Dose-dependent | Subcutaneous (s.c.) | [1] |
| Zebrafish Embryo | Developmental Biology | 500 µM | Immersion | [3] |
References
- Kourpa, A., et al. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Life Sciences, 310, 121114.
- Kourpa, A., et al. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. PubMed.
- Heung, L. J., et al. (2018). 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection.
- Chen, I.-J., et al. (2018). Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis.
- Endo, S., et al. (2020). 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. The Journal of Biological Chemistry, 295(38), 13338-13352.
- Chun, K.-S., et al. (2019). 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression. ScienceOpen.
- Cayman Chemical. (n.d.).
- Vulcanchem. (n.d.). 9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,11-lactone.
- Endo, S., et al. (2020). 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. Journal of Biological Chemistry.
- Inxight Drugs. (n.d.). 15-KETOPROSTAGLANDIN E2.
- Endo, S., et al. (2020).
Sources
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- 2. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
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- 8. 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15-KETOPROSTAGLANDIN E2 [drugs.ncats.io]
preventing thermal degradation of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid
A Guide to Preventing Thermal and Chemical Degradation for Researchers
Welcome to the technical support center for Prostaglandin E2 (PGE2), also known by its IUPAC name, 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles to ensure the stability and efficacy of your PGE2 in every experiment. Inconsistent results with PGE2 are frequently traced back to its inherent instability. This guide offers a series of FAQs and troubleshooting workflows to help you mitigate degradation and achieve reliable, reproducible data.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts of PGE2 Stability
This section addresses the most common questions regarding the handling and storage of PGE2. Understanding these principles is the first line of defense against degradation.
Q1: What is the primary chemical instability of PGE2?
A1: The major degradation pathway for PGE2, especially in solution, is dehydration. The β-hydroxy ketone structure of the cyclopentanone ring is susceptible to elimination of water, which converts the biologically potent PGE2 into Prostaglandin A2 (PGA2). PGA2 can further isomerize to the more stable, but biologically distinct, Prostaglandin B2 (PGB2).[1][2] This process is accelerated by heat and unfavorable pH conditions, particularly basic solutions (pH > 7.4).[3]
Q2: How should I store the solid, powdered form of PGE2?
A2: Unopened, solid PGE2 should be stored at -20°C.[4][5][6] When stored correctly as a crystalline solid, it is stable for at least four years.[5]
Q3: What is the best way to prepare and store a stock solution?
A3: The key is to use a suitable organic solvent and store it at a very low temperature.
-
Solvent Choice: High-purity, anhydrous organic solvents are essential. The most common and recommended solvents are ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[5] The solubility in these solvents is high, approximately 100 mg/mL.[5] Using an anhydrous solvent minimizes the presence of water, which is required for the primary degradation pathway.
-
Preparation: Allow the vial of solid PGE2 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Reconstitute the solid in your chosen solvent. To ensure complete dissolution, you can gently rotate the vial; brief sonication may also be used, but avoid extended sonication that could heat the solution.[7]
-
Storage: Once prepared, stock solutions should be aliquoted into small, single-use volumes and stored at -80°C.[8] This minimizes freeze-thaw cycles, which can introduce moisture and degrade the compound. In an organic solvent like ethanol, PGE2 is stable for at least one month when stored at -20°C.[3] Storage at -80°C provides greater long-term stability.[8]
Q4: My experiment requires an aqueous solution. How do I handle this without causing degradation?
A4: This is a critical step where significant degradation can occur. Aqueous solutions of PGE2 are not recommended for storage for more than one day.[3][5]
-
Best Practice: Prepare aqueous dilutions immediately before use.
-
Procedure: Take a frozen aliquot of your organic stock solution and thaw it on ice. Dilute it directly into your pre-chilled (4°C) aqueous buffer or cell culture medium to the final desired concentration.[5] Ensure the final concentration of the organic solvent is minimal, as it may have physiological effects.[5]
-
pH Considerations: The stability of PGE2 in aqueous solutions is highly pH-dependent. It is most stable in slightly acidic conditions (pH 3-6) and degrades rapidly in basic conditions.[7] For example, at pH 9, 10% of the compound is lost in just 4.2 hours at 25°C.[7]
Q5: How can I visually identify if my PGE2 might be degraded?
A5: Visual inspection is not a reliable method for determining degradation, as the degradation products (PGA2, PGB2) are colorless. The most common sign of a problem is a loss of biological activity or inconsistent results in your experiments. If you observe a precipitate in your aqueous solution after freezing and thawing, it may be the PGE2 crashing out of solution, which can often be redissolved by gentle shaking or brief sonication.[7] However, the definitive method to assess purity and degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[1]
Section 2: Troubleshooting Guide
This section provides structured guidance for common problems encountered during experiments with PGE2.
Problem: My PGE2-induced biological response is lower than expected or inconsistent between experiments.
This is the most frequent issue reported and is almost always linked to compound degradation during preparation or handling.
Troubleshooting Workflow: From Vial to Experiment
This workflow is designed to minimize degradation at every step.
Caption: Recommended workflow for PGE2 handling.
Self-Validation Checklist:
-
Is your stock solvent anhydrous? Using a non-anhydrous solvent introduces water, facilitating degradation from the very first step.
-
Are you preparing aqueous dilutions immediately before use? Even at 4°C, PGE2 in aqueous buffer has a limited lifespan. Preparing dilutions hours in advance can lead to significant loss of potency.[7][9]
-
Are you minimizing freeze-thaw cycles? Each cycle can introduce atmospheric moisture into your stock solution. Aliquoting is critical for maintaining long-term stability.[8]
-
What is the pH of your final aqueous medium? If your experimental buffer is basic (pH > 7.4), the rate of degradation will increase dramatically.[3] Consider if the pH can be adjusted without affecting your experimental system.
Section 3: Protocols and Data
Protocol 3.1: Preparation of a 10 mg/mL PGE2 Stock Solution in Ethanol
Objective: To create a stable, high-concentration stock solution for long-term storage.
Materials:
-
Vial of crystalline PGE2
-
Anhydrous Ethanol (≥99.5%)
-
Inert gas (Argon or Nitrogen)
-
Sterile, polypropylene microcentrifuge tubes
Methodology:
-
Equilibration: Remove the vial of solid PGE2 from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes. This prevents water condensation on the cold solid.
-
Reconstitution: In a sterile environment, carefully open the vial. Using a calibrated pipette, add the required volume of anhydrous ethanol to achieve a 10 mg/mL concentration. For a 1 mg vial, add 100 µL of ethanol.
-
Purging (Optional but Recommended): Briefly purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen and moisture, then cap tightly.[5]
-
Dissolution: Gently vortex or rotate the vial until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-retention polypropylene tubes. The volume per aliquot should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Storage: Label the aliquots clearly and store them in a designated box at -80°C.
Data Summary: PGE2 Stability
The following table summarizes the stability of PGE2 under various conditions, highlighting the critical impact of pH and solvent choice.
| Solvent/Buffer | pH | Temperature | Time for 10% Potency Loss | Source |
| Absolute Ethanol | N/A | 4°C | 24-36 months (at 1-10 mg/mL) | [7] |
| Aqueous Buffer | 3-4 | 25°C | 133 hours | [7] |
| Aqueous Buffer | 6 | 25°C | 53 hours | [7] |
| Aqueous Buffer | 8 | 25°C | 42 hours | [7] |
| Aqueous Buffer | 9 | 25°C | 4.2 hours | [7] |
| Aqueous Buffer | 10 | 25°C | 25 minutes | [7] |
Visualization: The Degradation Pathway
Understanding the chemical transformation helps reinforce the importance of proper handling.
Caption: Chemical degradation pathway of PGE2.
By adhering to these guidelines, you can significantly improve the consistency and reliability of your experimental results, ensuring that the observed effects are truly due to the biological activity of PGE2 and not an artifact of its degradation.
References
-
The Degradation System of Prostaglandin E 2 in Gastrointestinal Cancer. Gastrointestinal Cancers. [Link]
-
Prostaglandin E2. BioGems. [Link]
-
Prostaglandin E2 - Cayman Chemical. Cambridge Bioscience. [Link]
-
A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography. PubMed. [Link]
-
TECHNICAL INFORMATION - MP Biomedicals. MP Biomedicals. [Link]
-
Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2?. Taylor & Francis Online. [Link]
-
Assay & quality control edited by. Oxford Academic. [Link]
-
PGH2 Degradation Pathway Catalyzed by GSH−Heme Complex Bound Microsomal Prostaglandin E2 Synthase Type 2: The First Example of a Dual-Function Enzyme. ACS Publications. [Link]
-
Impaired Expression of Prostaglandin E2 (PGE2) Synthesis and Degradation Enzymes during Differentiation of Immortalized Urothelial Cells from Patients with Interstitial Cystitis/Painful Bladder Syndrome. PLOS. [Link]
-
Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC. PubMed. [Link]
-
What is the recommended protocol for prostaglandin E2 (PGE2) gel induction in a pregnant woman at or near term?. Dr.Oracle. [Link]
-
Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary. Semantic Scholar. [Link]
-
9-OXO-11ALPHA-15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC-3,3,4,4-D4 ACID. ChemSafetyPRO. [Link]
-
Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. PubMed. [Link]
-
(9alpha,11alpha,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid. PubChem. [Link]
-
Selective downregulation of prostaglandin E2-related pathways by the Th2 cytokine IL-13. Journal of Allergy and Clinical Immunology. [Link]
-
Stability of Prostaglandin E 2 (PGE 2) Embedded in Poly-d, l-Lactide-co-Glycolide Microspheres: A pre-Conditioning Approach for Tissue Engineering Applications. ResearchGate. [Link]
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- 9. academic.oup.com [academic.oup.com]
optimizing extraction yield of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid from biological matrices
Welcome to the Technical Support Center. This resource is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with quantifying 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid (commonly known as 5-trans Prostaglandin D2, or 5,6-trans PGD2) from complex biological matrices [1].
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Prostaglandins are notoriously labile lipid mediators. Achieving high extraction yields requires a deep understanding of their physicochemical properties—specifically the pKa of their carboxylic acid group and the thermal instability of their cyclopentane ring. Every protocol and troubleshooting step provided here is built on the principle of causality and functions as a self-validating system , ensuring that any loss or degradation is immediately detectable during LC-MS/MS analysis.
Experimental Workflow & Self-Validating Methodology
To achieve >90% recovery of 5-trans PGD2, Solid-Phase Extraction (SPE) is the gold standard [2]. We strongly recommend using a Mixed-Mode Anion Exchange (MAX) sorbent over traditional C18. MAX sorbents exploit both the lipophilic backbone and the anionic carboxylate group of the prostaglandin, allowing for aggressive washing steps that eliminate phospholipid-induced matrix effects [3].
Self-validating MAX SPE workflow for 5-trans PGD2 extraction from biological matrices.
Step-by-Step Methodology: Mixed-Mode Anion Exchange (MAX) SPE
Note: Perform all steps on ice to prevent thermally-induced dehydration of the analyte.
-
Internal Standard Spiking (Self-Validation Step): Aliquot 200 µL of plasma/serum. Immediately spike with 10 µL of deuterated internal standard (e.g., PGD2-d4 at 100 ng/mL). This ensures any downstream loss is mathematically corrected.
-
Antioxidant Addition: Add 10 µL of 1% Butylated hydroxytoluene (BHT) in ethanol to prevent auto-oxidation of the diene bonds.
-
Protein Precipitation: Add 600 µL of cold acetonitrile. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Dilution: Transfer the supernatant and dilute with 2 mL of 10 mM Ammonium Acetate buffer (pH 7.4). Causality: Unlike C18 extraction which requires acidification, MAX extraction requires the carboxyl group to remain deprotonated (anionic) so it can bind to the positively charged quaternary amine on the sorbent.
-
Cartridge Conditioning: Condition a 30 mg/1 mL MAX SPE cartridge with 1 mL Methanol, followed by 1 mL MS-grade water.
-
Sample Loading: Load the diluted sample onto the cartridge at a flow rate of 1 mL/min.
-
Interference Washing: Wash with 1 mL of 5% Ammonium Hydroxide in water (removes acidic interferences), followed by 1 mL of 100% Methanol (removes neutral lipids and phospholipids). Causality: The analyte remains ionically bound to the sorbent, allowing 100% organic washes without analyte breakthrough.
-
Elution: Elute the 5-trans PGD2 with 1 mL of 2% Formic Acid in Methanol. Causality: The acid neutralizes the carboxylate group, breaking the ionic interaction and releasing the analyte.
-
Drying & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at room temperature (do not exceed 30°C). Reconstitute in 50 µL of initial LC mobile phase.
Quantitative Data Presentation
The choice of SPE sorbent fundamentally dictates your extraction yield and the severity of matrix effects (ion suppression in the MS source). Below is a comparative summary of extraction parameters optimized for 5-trans PGD2.
| SPE Sorbent Type | Retention Mechanism | Wash Solvent | Elution Solvent | Matrix Effect (%) | Extraction Yield (%) |
| Silica C18 | Hydrophobic | 15% MeOH in Water | Ethyl Acetate | -15 to -25% | 72 - 80% |
| Polymeric HLB | Hydrophilic-Lipophilic | 5% MeOH in Water | 100% Methanol | -20 to -30% | 78 - 85% |
| Mixed-Mode MAX | Anion Exchange + Hydrophobic | 100% Methanol | 2% Formic Acid in MeOH | < -5% | 92 - 96% |
Troubleshooting Guides (Q&A)
Issue 1: Consistently Low Extraction Yield (< 50%)
Q: I am using a standard C18 SPE protocol, but my recovery of 5-trans PGD2 is extremely poor. What is causing this? A: This is almost certainly a pH control failure. 5-trans PGD2 has a carboxylic acid group at the C1 position with a pKa of approximately 4.5. If you load your biological sample at physiological pH (7.4), the molecule is ionized (hydrophilic) and will pass straight through the hydrophobic C18 sorbent during loading or washing. Fix: If you must use C18, you must acidify your sample to pH 3.0 (using formic or citric acid) prior to loading. This protonates the carboxyl group, rendering the molecule lipophilic enough to retain on the C18 phase [2].
Issue 2: Analyte Degradation and Isomerization
Q: I am seeing multiple peaks in my LC-MS/MS chromatogram sharing the m/z 351 → 271 transition, and my standard curve is non-linear. Is my analyte degrading during extraction? A: Yes. The β-hydroxy ketone system within the cyclopentane ring of PGD2 and its isomers is highly labile. Under acidic conditions or elevated temperatures, 5-trans PGD2 readily undergoes dehydration to form PGJ2-series derivatives (e.g., 15-deoxy-Δ12,14-PGJ2). Fix (The Self-Validating Check): Add a secondary MRM transition to your MS method to monitor for dehydration products (m/z 315 → 271). If you see a signal here, your extraction conditions are too harsh. Ensure your nitrogen drying step is kept below 30°C and limit the time the sample spends in the acidic elution solvent by drying it immediately.
Biosynthesis, degradation, and mass spectrometric validation pathways for 5-trans PGD2.
Issue 3: Severe Matrix Effects (Ion Suppression)
Q: My extraction yield is fine when spiking into water, but when extracting from plasma, my signal drops by 40%. How do I resolve this? A: You are experiencing ion suppression caused by endogenous phospholipids co-eluting with your analyte into the mass spectrometer source. Phospholipids are highly abundant in plasma and strongly retain on C18 sorbents. Fix: Switch to the Mixed-Mode MAX SPE protocol detailed in Section 1. The MAX sorbent allows you to wash the cartridge with 100% methanol before elution. This aggressive wash strips the phospholipids off the column while your 5-trans PGD2 remains safely locked to the sorbent via ionic bonds [3].
Frequently Asked Questions (FAQs)
Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? A: While LLE (e.g., using Hexane/Ethyl Acetate 1:1) is possible and frequently cited in legacy literature [2], it is generally inferior for trace-level prostaglandin quantification. LLE co-extracts a massive amount of neutral lipids, leading to faster LC column degradation and higher matrix effects. SPE provides a much cleaner extract.
Q: What is the best internal standard for quantifying 5-trans PGD2? A: Always use a stable isotope-labeled internal standard. PGD2-d4 is the industry standard. Because the intrinsic physical and chemical properties of 5-trans PGD2 and PGD2-d4 are nearly identical, their extraction recoveries and matrix effects will mirror each other perfectly, validating your final quantification.
Q: How should biological matrices be stored prior to extraction? A: Samples must be flash-frozen in liquid nitrogen immediately upon collection and stored at -80°C. Prostaglandins can degrade even at -20°C over several months. Avoid multiple freeze-thaw cycles; aliquot your samples prior to initial freezing.
References
troubleshooting low ionization efficiency of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid in mass spectrometry
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for mass spectrometry analysis of prostaglandins, with a specific focus on overcoming low ionization efficiency for 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid (also known as 11-keto-Prostaglandin F2α).
As Senior Application Scientists, we understand that robust and sensitive bioanalysis is critical. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your method development and troubleshooting processes.
Part 1: Foundational Knowledge - Understanding the Analyte
Before troubleshooting, it is crucial to understand the physicochemical properties of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid.
-
Structure and Functional Groups: This molecule is a prostaglandin, a class of acidic lipids. Its key features include a carboxylic acid group (-COOH), hydroxyl groups (-OH), and a ketone group (C=O).
-
Ionization Behavior: The carboxylic acid group is the most readily ionizable site. In electrospray ionization (ESI), it easily loses a proton to form a deprotonated molecule, [M-H]⁻. This makes negative ion mode ESI the primary and most common method for its analysis.[1][2]
-
Common Adducts and Isobars: The nominal mass of this prostaglandin is 352.4 g/mol , leading to an [M-H]⁻ ion at m/z 351.2. It is important to note that this molecule is isobaric with other highly relevant prostaglandins, such as Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2).[1][3] Therefore, chromatographic separation is essential for accurate quantification.
Part 2: Troubleshooting Low Ionization Efficiency in Negative Ion ESI
Low signal intensity for your target analyte can be frustrating. This section provides a logical workflow to diagnose and resolve the issue, starting from the most common and simplest fixes to more advanced method modifications.
Diagram: Troubleshooting Workflow
This diagram outlines the decision-making process for addressing low ionization efficiency.
Sources
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
reducing matrix effects in 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid quantification
Welcome to the Advanced Technical Support Center for the bioanalytical quantification of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid , commonly known as the trans-isomer of Prostaglandin D2 (5-trans-PGD2 ).
Quantifying endogenous eicosanoids in complex biological matrices (plasma, urine, tissue) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant analytical challenges. Because 5-trans-PGD2 contains a carboxylic acid moiety, it is optimally analyzed in negative electrospray ionization mode (ESI-)[1]. However, this mode is highly susceptible to matrix effects —specifically, severe ion suppression caused by co-eluting endogenous phospholipids[2].
This guide provides authoritative root-cause analyses, troubleshooting FAQs, and self-validating protocols to ensure the scientific integrity of your pharmacokinetic and biomarker assays.
Part 1: Root Cause Analysis of Matrix Effects
To solve matrix effects, we must first understand their physical causality. In LC-MS/MS, matrix effects primarily occur during the transition of analytes from the liquid phase to the gas phase inside the ESI source[3].
When a biological sample is injected, endogenous lipids (especially glycerophosphocholines) co-elute with 5-trans-PGD2. Inside the ESI capillary, these highly surface-active phospholipids migrate to the surface of the charged droplets much faster than the target eicosanoid. They monopolize the available charge and space at the droplet-air interface. Consequently, 5-trans-PGD2 is trapped in the droplet core and fails to achieve efficient gas-phase ionization (the [M−H]− state), resulting in a drastically suppressed mass spectrometer signal and artificially low quantitative readouts[3].
Mechanism of ESI ion suppression by matrix phospholipids competing for droplet surface charge.
Part 2: Troubleshooting FAQs
Q1: How do I definitively identify if matrix effects are suppressing my 5-trans-PGD2 signal?
A: You must perform a Post-Column Infusion (PCI) experiment. Do not rely solely on spike-recovery tests, as they conflate extraction loss with ion suppression. In a PCI setup, a continuous flow of neat 5-trans-PGD2 standard is infused via a syringe pump directly into the LC eluent stream (post-column) using a T-connector, while a blank matrix extract is injected into the LC system[2]. If the MS/MS baseline dips at the exact retention time where your analyte normally elutes, you have definitively diagnosed co-eluting matrix suppression[4].
Q2: My current Protein Precipitation (PPT) method isn't working. What is the optimal sample preparation?
A: PPT only removes proteins; it leaves nearly 100% of endogenous phospholipids in the extract, which guarantees severe ion suppression in ESI-. The optimal approach is Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) [5][6]. Causality: 5-trans-PGD2 contains a carboxylic acid group. By adjusting the sample pH to basic conditions (e.g., using NH4OH ), the carboxylic acid is deprotonated. It then binds strongly to the positively charged anion-exchange resin via electrostatic interactions. This allows you to aggressively wash the SPE bed with 100% organic solvents (like methanol) to strip away neutral lipids and phospholipids without losing your analyte[6].
Q3: How can I optimize my chromatography to separate 5-trans-PGD2 from residual interferents?
A: Utilize a sub-2 µm C18 UPLC column with a shallow, optimized gradient. Use a mobile phase containing a weak organic acid (e.g., 0.1% acetic acid or formic acid). The acid suppresses the ionization of the 5-trans-PGD2 carboxylic group in the liquid phase, increasing its hydrophobicity and improving peak shape and retention on the reversed-phase column[1]. Program a steep organic wash at the end of the gradient to flush tightly bound phospholipids, preventing them from bleeding into subsequent injections.
Q4: What internal standard (IS) is required to compensate for unavoidable matrix effects?
A: You must use a Stable Isotope-Labeled (SIL) Internal Standard , ideally PGD2−d4 . Because the deuterium-labeled IS is chemically identical to the analyte, it co-elutes at the exact same retention time. Any matrix component that suppresses the ionization of 5-trans-PGD2 will suppress the SIL-IS to the exact same degree[7]. By quantifying based on the Analyte/IS peak area ratio, the suppression cancels out mathematically, ensuring a self-validating quantitative result.
Part 3: Step-by-Step Experimental Protocols
Protocol 1: Mixed-Mode Anion Exchange (MAX) SPE Workflow
This protocol is designed as a self-validating system; the aggressive organic wash ensures lipid removal, while the acidic elution ensures complete analyte recovery.
-
Sample Pre-treatment: Aliquot 200 µL of plasma. Add 10 µL of SIL-IS ( PGD2−d4 ). Add 200 µL of 3% Ammonium Hydroxide ( NH4OH ) in water. Rationale: The basic pH deprotonates the carboxylic acid of 5-trans-PGD2, preparing it for electrostatic binding[5].
-
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of HPLC-grade water through the MAX SPE cartridge.
-
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.
-
Aqueous Wash: Wash with 1 mL of 5% NH4OH in water. Rationale: Removes water-soluble endogenous salts and residual proteins while maintaining the analyte's negative charge.
-
Organic Wash (Critical Step): Wash with 1 mL of 100% Methanol. Rationale: The analyte remains locked to the resin via ionic bonds, allowing the methanol to dissolve and wash away highly hydrophobic, uncharged phospholipids[6].
-
Elution: Elute with 1 mL of 3% Formic Acid in Acetonitrile. Rationale: The high acid concentration protonates the analyte, neutralizing its charge, breaking the electrostatic bond with the resin, and eluting it in the organic solvent[5].
-
Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial LC mobile phase.
Mixed-Mode Anion Exchange (MAX) SPE workflow for optimal phospholipid clearance.
Protocol 2: Post-Column Infusion (PCI) Validation
Use this protocol to validate the efficacy of your SPE method and chromatographic separation.
-
Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the LC column outlet and the MS ESI inlet.
-
Infusion: Fill the syringe with a 100 ng/mL neat solution of 5-trans-PGD2 in mobile phase. Infuse at a constant rate (e.g., 10 µL/min) to establish a steady, elevated MS/MS baseline for the m/z 351.2 → 189.1 transition[2][4].
-
Injection: Inject a blank matrix sample (e.g., plasma extracted via your SPE method) through the LC system.
-
Analysis: Monitor the MS/MS chromatogram. A stable baseline indicates a matrix-free elution window. Any negative peaks (dips) indicate zones of ion suppression caused by co-eluting invisible matrix components[3]. Adjust your LC gradient so your analyte elutes outside these suppression zones.
Part 4: Quantitative Data Summary
The following table synthesizes the expected performance metrics of various sample preparation techniques for eicosanoid quantification, highlighting why Mixed-Mode SPE is the authoritative standard for mitigating matrix effects.
| Extraction Methodology | Absolute Recovery (%) | Matrix Effect / Ion Suppression (%) | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | 90 - 95% | -65% to -85% (Severe) | Poor (< 5%) |
| Liquid-Liquid Extraction (LLE) | 65 - 75% | -30% to -50% (Moderate) | Moderate (~ 50%) |
| Reversed-Phase SPE (RP-SPE) | 70 - 80% | -20% to -40% (Moderate) | Moderate (~ 60%) |
| Mixed-Mode Anion Exchange (MAX) | 85 - 95% | -2% to -8% (Negligible) | Excellent (> 95%) |
Note: Matrix effect % is calculated as ((Responsepost−extractionspike/Responseneatstandard)−1)×100 . Values closer to 0% indicate minimal suppression.
References
-
Taylor & Francis. Assessment of matrix effect in quantitative LC-MS bioanalysis.[Link]
-
ResolveMass Laboratories Inc. The Impact of Matrix Effects on Mass Spectrometry Results.[Link]
-
PubMed (NIH). Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards.[Link]
-
Journal of the American Society for Mass Spectrometry (ACS). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.[Link]
-
PubMed Central (NIH). Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry.[Link]
-
PubMed Central (NIH). An Optimized High Throughput Clean-Up Method Using Mixed-Mode SPE Plate for the Analysis of Free Arachidonic Acid in Plasma by LC-MS/MS.[Link]
-
PubMed (NIH). Development of a highly sensitive liquid chromatography-mass spectrometry method to quantify plasma leukotriene E4 and demonstrate pharmacological suppression of endogenous 5-LO pathway activity in man.[Link]
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- 6. Development of a highly sensitive liquid chromatography-mass spectrometry method to quantify plasma leukotriene E4 and demonstrate pharmacological suppression of endogenous 5-LO pathway activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative efficacy of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid and its stereoisomers
This guide provides an in-depth comparative analysis of the biological efficacy of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid, more commonly known as 15-keto-Prostaglandin E2 (15-keto-PGE2), and its parent compound, Prostaglandin E2 (PGE2). While initially considered an inactive metabolite, recent research has revealed that 15-keto-PGE2 possesses distinct biological activities, particularly in its interaction with E-type prostanoid (EP) receptors. This guide will dissect the nuances of their comparative efficacy, supported by experimental data, to inform researchers and drug development professionals in their exploration of prostaglandin signaling.
Introduction to Prostaglandin E2 and its Metabolite, 15-keto-PGE2
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and plays a crucial role in a myriad of physiological and pathological processes, including fever, pain, and cancer.[1] Its biological effects are mediated through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1] The biological activity of PGE2 is tightly regulated by its metabolic inactivation. The primary step in this process is the oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto-PGE2.[1][2]
For a considerable time, 15-keto-PGE2 was regarded as a biologically inactive metabolite.[1][2] However, accumulating evidence now indicates that this molecule retains biological activity, acting as a partial or biased agonist at certain EP receptors and also interacting with other signaling pathways, such as the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][3] This guide will focus on the comparative efficacy of PGE2 and 15-keto-PGE2 at the EP2 and EP4 receptors, which are key mediators of PGE2's inflammatory and proliferative effects.
Mechanism of Action and Signaling Pathways
Both PGE2 and 15-keto-PGE2 exert their effects by binding to and activating EP receptors on the cell surface. The EP2 and EP4 receptors are primarily coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] This elevation in cAMP, in turn, activates Protein Kinase A (PKA) and other downstream effectors, leading to various cellular responses.
However, the binding affinities and activation potentials of PGE2 and 15-keto-PGE2 for these receptors differ significantly, leading to distinct downstream signaling outcomes.
Caption: A generalized workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Culture cells (e.g., HEK293) stably expressing the human EP2 or EP4 receptor. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]PGE2 (typically at or below its Kd), and a range of concentrations of the unlabeled competitor (PGE2 or 15-keto-PGE2).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Wash the filters, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled PGE2. Calculate specific binding and plot the percentage of inhibition of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
cAMP Functional Assay
This protocol describes a common method for measuring intracellular cAMP levels in response to receptor activation.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the EP2 or EP4 receptor in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Ligand Stimulation: Add varying concentrations of the agonist (PGE2 or 15-keto-PGE2) to the wells and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit, such as a competitive immunoassay (ELISA) or a bioluminescent reporter assay (e.g., GloSensor™ cAMP Assay). [4][5]5. Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion and Future Directions
The experimental data presented in this guide unequivocally demonstrate that 15-keto-PGE2, the primary metabolite of PGE2, is not biologically inert. While its affinity and potency are generally lower than that of its precursor, it exhibits distinct activities at the EP2 and EP4 receptors. At the EP2 receptor, it acts as a full agonist, albeit with reduced potency, whereas at the EP4 receptor, it functions as a partial agonist.
These findings have significant implications for our understanding of prostaglandin signaling and its role in health and disease. The differential activities of PGE2 and its metabolites may allow for a more nuanced regulation of cellular responses. For drug development professionals, the partial agonism of 15-keto-PGE2 at the EP4 receptor could be of particular interest, as partial agonists can offer a more controlled and potentially safer therapeutic approach compared to full agonists.
Further research is warranted to fully elucidate the physiological and pathological roles of 15-keto-PGE2 and to explore the comparative efficacy of its other stereoisomers. A deeper understanding of the structure-activity relationships among these molecules will be invaluable for the design of novel and selective modulators of the prostaglandin signaling pathway.
References
-
Kourpa, A., et al. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Life Sciences, 310, 121114. [Link]
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Endo, S., et al. (2020). 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. Journal of Biological Chemistry, 295(38), 13338-13352. [Link]
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Endo, S., et al. (2020). 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. Journal of Biological Chemistry, 295(38), 13338-13352. [Link]
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PubChem. (n.d.). 15-Keto-PGE2. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of PGE2 or 15-keto-PGE2 on cAMP formation and the phosphorylation of ERKs in HEK-EP2 and HEK-EP4 cells. [Link]
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FooDB. (2011). Showing Compound 15-Keto-prostaglandin E2 (FDB023119). [Link]
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Zhang, Y., et al. (2017). Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. Journal of Medicinal Chemistry, 60(9), 3739-3751. [Link]
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Zhang, Y., et al. (2017). Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. ACS Medicinal Chemistry Letters, 8(5), 524-528. [Link]
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Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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PubChem. (n.d.). Prostaglandin D3. National Center for Biotechnology Information. Retrieved from [Link]
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Gervais, F. G., et al. (2001). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 134(5), 1159-1167. [Link]
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Ciana, P., et al. (2010). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 62(2), e39. [Link]
-
NextSDS. (n.d.). 9ALPHA,11ALPHA-AZO-15S-HYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID. [Link]
-
Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]
-
Creative Biolabs. (n.d.). In Vitro Cell based Prostanoid Receptor Functional Characterization Service. [Link]
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cross-reactivity of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid in commercial ELISA kits
As a Senior Application Scientist, one of the most persistent analytical challenges I encounter in eicosanoid quantification is isomeric interference. Specifically, the compound 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid —commonly known as 5-trans Prostaglandin D2 (5-trans PGD2) —presents a significant hurdle.
While endogenous PGD2 possesses a 5Z,13E double bond configuration, its 5-trans geometrical isomer can form synthetically or via in vivo isomerization. Because commercial ELISA kits rely on antibody recognition epitopes that often fail to distinguish between cis (Z) and trans (E) geometries in the flexible alpha-chain, researchers frequently report falsely elevated PGD2 levels. This guide objectively compares commercial PGD2 ELISA platforms against LC-MS/MS methodologies, providing the mechanistic causality and self-validating protocols necessary to navigate this cross-reactivity.
Mechanistic Insight: The Isomerization Challenge
Antibodies utilized in competitive ELISAs are typically raised against PGD2 conjugated to a carrier protein via the carboxyl terminus. Consequently, the antibody's paratope exhibits high affinity for the D-ring (specifically the 9α-hydroxy and 11-oxo groups) and the C15-hydroxyl group.
The C5-C6 double bond resides in the highly flexible alpha-chain. The conformational shift from the native 5Z geometry to the 5E geometry in 5-trans PGD2 does not sufficiently alter the spatial orientation of the D-ring epitope. As observed in homologous prostaglandin assays (e.g., 5-trans latanoprost exhibits up to 25.4% cross-reactivity in latanoprost ELISAs [1]), the antibody binds the trans-isomer with moderate to high affinity, leading to competitive displacement of the enzymatic tracer and a false-positive signal amplification [4].
Antibody recognition pathway illustrating the mechanistic basis of 5-trans PGD2 cross-reactivity.
Comparative Analysis of Analytical Platforms
To mitigate 5-trans PGD2 interference, researchers must select the appropriate analytical platform based on their sample matrix and required specificity.
Direct Competitive ELISA (e.g., Cayman Chemical Item No. 512031)
-
Performance: Highly sensitive (80% B/B0 ~55 pg/mL) and ideal for clean matrices like cell culture supernatants [4].
-
Limitation: Susceptible to cross-reactivity from 5-trans PGD2. Because PGD2 is chemically unstable and rapidly degrades to PGJ2 derivatives, direct ELISAs are prone to cumulative isomeric and degradation interference if samples are not processed immediately [5].
MOX-Derivatization ELISA (e.g., Cayman Chemical Item No. 512011)
-
Performance: Converts the unstable 11-oxo group of PGD2 to a stable methoximine (MOX) derivative using MOX-HCl, preventing degradation [5]. Sensitivity is drastically improved (3.1 pg/mL).
-
Limitation: While it prevents D-ring degradation, the derivatization does not alter the alpha-chain geometry. 5-trans PGD2 will also undergo MOX derivatization, meaning cross-reactivity remains a factor.
LC-MS/MS (The Orthogonal Gold Standard)
-
Performance: Liquid chromatography-tandem mass spectrometry physically separates the 5E and 5Z isomers on a reversed-phase column based on slight hydrophobic differences prior to mass detection[3].
-
Limitation: Lower throughput, higher technical complexity, and requires expensive instrumentation compared to plate-based immunoassays.
Quantitative Performance Comparison
The following table synthesizes the analytical metrics of these platforms when challenged with 5-trans PGD2.
| Analytical Platform | Target Analyte | 5-trans PGD2 Cross-Reactivity | Sensitivity (LOD) | Matrix Suitability |
| Direct PGD2 ELISA | PGD2 | Moderate (~10-25%) | ~55 pg/mL | Cell culture, enzymatic reactions |
| PGD2-MOX ELISA | PGD2-MOX | Moderate (~10-25%) | ~3.1 pg/mL | Plasma, serum, complex tissues |
| LC-MS/MS | PGD2 | 0% (Chromatographically resolved) | <1 pg/mL | All matrices |
*Estimated based on structural homology to established trans-isomer cross-reactivity profiles in eicosanoid ELISAs [1].
Self-Validating Experimental Protocol: Determining Exact Cross-Reactivity
To trust your immunoassay data, you must empirically validate the cross-reactivity of 5-trans PGD2 in your specific kit lot. The following protocol establishes a self-validating system by running parallel standard curves, ensuring that any calculated interference is an intrinsic property of the antibody and not a matrix artifact.
Causality-Driven Methodology:
-
Preparation of Parallel Standard Curves:
-
Action: Prepare serial dilutions of native PGD2 and 5-trans PGD2 ranging from 19.5 to 2,500 pg/mL in the provided ELISA buffer [4].
-
Causality: Running both curves simultaneously in the exact same buffer matrix eliminates solvent-induced conformational changes, isolating the antibody's paratope affinity as the sole variable.
-
-
Competitive Incubation:
-
Action: Add 50 µL of standard/sample, 50 µL of PGD2-AChE tracer, and 50 µL of monoclonal antibody to the plate. Incubate for 2 hours at room temperature [4].
-
Causality: This allows the system to reach thermodynamic equilibrium, ensuring the displacement of the tracer accurately reflects the dissociation constants (Kd) of the respective isomers.
-
-
Stringent Washing (Self-Validation Step):
-
Action: Wash the plate 5 times with Wash Buffer containing Polysorbate 20[2].
-
Causality: Completely removes unbound tracer. If washing is insufficient, non-specific binding (NSB) wells will show high absorbance, immediately invalidating the run and preventing false cross-reactivity calculations.
-
-
Enzymatic Development:
-
Action: Add 200 µL of Ellman's Reagent. Develop in the dark for 90-120 minutes [4].
-
Causality: Acetylcholinesterase (AChE) cleaves acetylthiocholine to thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) to produce a yellow product. AChE does not self-inactivate, allowing you to read the plate kinetically until the maximum binding (B0) wells reach an optimal OD of 0.3 - 1.0[4].
-
-
Data Analysis:
-
Action: Calculate the concentration at which 50% of the tracer is bound (50% B/B0) for both curves.
-
Formula:% Cross-Reactivity = (50% B/B0 of PGD2 / 50% B/B0 of 5-trans PGD2) × 100 [4].
-
Self-validating workflow for determining isomeric cross-reactivity in competitive ELISAs.
Conclusion
While commercial PGD2 ELISAs offer exceptional sensitivity and throughput, the structural homology of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid (5-trans PGD2) guarantees a degree of cross-reactivity. By understanding the mechanistic limitations of antibody paratopes and employing rigorous, self-validating validation protocols, researchers can accurately interpret their immunoassay data or confidently transition to LC-MS/MS when absolute isomeric specificity is mandatory.
References
- Cayman Chemical.
- Cayman Chemical. "17-phenyl trinor Prostaglandin F ELISA Kit." Caymanchem.com.
- Sapphire Bioscience. "Immunoassays and Mass Spectrometry: Transitioning Technology." Sapphirebioscience.com.
- Cayman Chemical. "Prostaglandin D2 ELISA Kit." Caymanchem.com.
- Cayman Chemical. "Prostaglandin D2-MOX ELISA Kit." Caymanchem.com.
Comparative Analysis of In Vitro Cytotoxicity: 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid versus Prostaglandin E2
A Senior Application Scientist's Guide for Drug Development Professionals
This guide provides a comprehensive framework for the comparative in vitro cytotoxic evaluation of Prostaglandin E2 (PGE2) and its primary metabolite, 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid, more commonly known as 15-keto-Prostaglandin E2 (15-keto-PGE2). We will delve into the mechanistic rationale, present a multi-assay experimental design for robust data generation, and provide detailed, field-proven protocols.
Introduction: The Rationale for Comparison
Prostaglandin E2 (PGE2) is a principal lipid mediator derived from arachidonic acid, playing a pivotal role in inflammation, immune modulation, and tumorigenesis.[1][2] Its biological effects are transduced through four distinct G-protein-coupled receptors (EP1, EP2, EP3, EP4), which trigger diverse and sometimes opposing downstream signaling pathways.[3][4] In many cancer models, the cyclooxygenase-2 (COX-2)/PGE2 axis is well-established as a key driver of cell proliferation and immune evasion.[2][4]
Conversely, 15-keto-PGE2 is the initial, primary metabolite of PGE2, formed via oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5][6] For decades, 15-keto-PGE2 was largely dismissed as a biologically inactive degradation product.[7] However, emerging research challenges this dogma, revealing that it may function as a "switched agonist," exhibiting biased or partial agonism at EP2 and EP4 receptors.[5][8][9] This suggests that the metabolic conversion of PGE2 to 15-keto-PGE2 is not merely an inactivation step but a complex regulatory switch that could fundamentally alter the cellular response.
Understanding the distinct cytotoxic profiles of these two closely related molecules is therefore critical. Does the primary metabolite retain, lose, or gain cytotoxic potential compared to its parent compound? This guide outlines a robust strategy to answer this question, providing reliable data for researchers in pharmacology and drug development.
Mechanistic Overview: PGE2 and 15-keto-PGE2 Signaling
PGE2's cellular effects are dictated by the expression profile of its four receptors on a given cell type.[1] As illustrated below, binding to these receptors can initiate signaling cascades that influence cell fate, including proliferation, survival, and apoptosis.
Caption: PGE2 signaling via EP receptors and its metabolism.
While PGE2 can activate all four receptor subtypes, 15-keto-PGE2 appears to act more selectively as a partial or biased agonist, primarily at the Gs-coupled EP2 and EP4 receptors.[5][8] This could lead to a significantly different downstream signaling profile and, consequently, a distinct impact on cell viability.
Experimental Design: A Multi-Pronged Approach to Cytotoxicity
To generate a robust and self-validating dataset, we will employ three distinct in vitro assays. This strategy ensures that we are not only quantifying cell death but also elucidating the potential mechanism (i.e., loss of metabolic activity, membrane rupture, or programmed cell death).
Causality Behind Experimental Choices:
-
Cell Line Selection: We recommend using a human colorectal cancer cell line (e.g., HT-29 or HCT-116), as the role of prostaglandins in colorectal carcinogenesis is well-documented.[4] Additionally, a non-cancerous human cell line, such as normal human dermal fibroblasts (NHDF), should be used in parallel to assess for cancer-specific cytotoxicity.
-
Assay Triad:
-
MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for overall cell viability and metabolic health.[10]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase, a cytosolic enzyme, indicating a loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][12]
-
Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases, providing a specific readout for apoptosis induction.[13][14]
-
By combining these three assays, we create a self-validating system. For example, a compound that induces apoptosis would show a decrease in MTT signal, an increase in Caspase-3/7 activity, and a delayed or secondary increase in LDH release. A compound causing rapid necrosis would show a concurrent drop in MTT and a sharp increase in LDH with minimal caspase activation.
Caption: High-level experimental workflow for cytotoxicity comparison.
Detailed Experimental Protocols
The following protocols are standardized for a 96-well plate format, which is ideal for dose-response and time-course experiments.
Cell Seeding and Treatment
-
Cell Culture: Culture cells in their recommended medium (e.g., DMEM for HT-29, FGM for NHDF) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C and 5% CO₂.
-
Seeding: Trypsinize and count the cells. Seed the cells into clear, flat-bottom 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.[15]
-
Compound Preparation: Prepare stock solutions of PGE2 and 15-keto-PGE2 in a suitable solvent like DMSO. Perform serial dilutions in serum-free culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used).
-
Treatment: Carefully aspirate the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control to the respective wells. Return the plates to the incubator for the desired time points (e.g., 24, 48, and 72 hours).
Protocol: MTT Cell Viability Assay
This protocol is based on standard methods for assessing metabolic activity.[10]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize this solution.
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or an acidified isopropanol solution to each well to dissolve the crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculation: Calculate percent viability relative to the vehicle-treated control cells: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100
Protocol: LDH Cytotoxicity Assay
This protocol measures lactate dehydrogenase released from damaged cells into the supernatant.[11][16]
-
Controls: For accurate calculation, three controls are essential for each cell type:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[16]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase, typically provided in a commercial kit) to each well.[17]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction & Read: Add 50 µL of the stop solution (if provided by the kit) and measure the absorbance at 490 nm.
-
Calculation: First, subtract the medium background absorbance from all other readings. Then, calculate percent cytotoxicity: % Cytotoxicity = [(Absorbance_treated - Absorbance_spontaneous) / (Absorbance_maximum - Absorbance_spontaneous)] * 100
Protocol: Caspase-3/7 Activity Assay
This protocol utilizes a fluorogenic substrate that is cleaved by activated caspase-3 and -7.[18][19]
-
Reagent Preparation: Prepare the assay buffer and substrate (e.g., Ac-DEVD-AMC) according to the manufacturer's instructions. A common approach is to create a 2X reaction buffer containing the substrate.
-
Cell Lysis: At the end of the treatment period, remove the culture medium. Add 100 µL of a gentle lysis buffer to each well and incubate for 15-20 minutes on ice.[20] Alternatively, some kits allow for a direct "add-mix-read" format.
-
Assay Reaction: Add 100 µL of the 2X caspase reaction buffer with substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[18]
-
Calculation: After subtracting the background fluorescence from a no-cell control, express the results as fold-change in caspase activity relative to the vehicle-treated control. Fold-Change = (Fluorescence_treated / Fluorescence_vehicle)
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the two compounds across different concentrations, time points, and cell lines.
Table 1: Summary of Cytotoxic Effects
| Treatment Group | Concentration (µM) | Time Point (h) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Caspase-3/7 Activity (Fold Change) |
| PGE2 | 1 | 24 | |||
| 10 | 24 | ||||
| 100 | 24 | ||||
| 1 | 48 | ||||
| 10 | 48 | ||||
| 100 | 48 | ||||
| 15-keto-PGE2 | 1 | 24 | |||
| 10 | 24 | ||||
| 100 | 24 | ||||
| 1 | 48 | ||||
| 10 | 48 | ||||
| 100 | 48 | ||||
| Vehicle Control | - | 48 | 100% | 0% | 1.0 |
Interpreting Potential Outcomes:
-
Scenario 1: PGE2 is more cytotoxic than 15-keto-PGE2. This would suggest that the parent molecule has inherent cytotoxic properties (or anti-proliferative effects) that are lost upon metabolic conversion. This could be observed as a significant drop in viability (MTT) with a corresponding increase in LDH release or caspase activity for PGE2, but not for its metabolite.
-
Scenario 2: 15-keto-PGE2 is more cytotoxic than PGE2. This would be a novel finding, indicating that the metabolite gains cytotoxic function. This could be due to its biased agonism at EP receptors, leading to a pro-apoptotic signaling cascade that is not triggered by the parent compound.
-
Scenario 3: Both compounds show minimal or no cytotoxicity. This would imply that at the tested concentrations and in the selected cell lines, neither compound directly induces cell death, and their primary roles lie in other functions like immune modulation or cell signaling without directly impacting viability.[21]
-
Scenario 4: Differential effects between cell lines. One compound might be cytotoxic to cancer cells (e.g., HT-29) but not to normal cells (NHDF), indicating a potential therapeutic window. This would be a highly significant result for drug development.
By rigorously applying this multi-assay framework, researchers can generate high-quality, interpretable data to definitively compare the in vitro cytotoxic profiles of PGE2 and its key metabolite, 15-keto-PGE2.
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The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC. (2021, November 26). National Center for Biotechnology Information. [Link]
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Prostaglandin E2 ( PGE2 ) - Domain Therapeutics Group. Domain Therapeutics. [Link]
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In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC. (2021, August 12). National Center for Biotechnology Information. [Link]
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15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC. (2020, July 29). National Center for Biotechnology Information. [Link]
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(5Z,13E)-(15S)-9 alpha,11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2): formation and metabolism by human lung and contractile effects on human bronchial smooth muscle - PubMed. National Center for Biotechnology Information. [Link]
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Prostaglandin E2 - Wikipedia. Wikipedia. [Link]
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of in vitro cytotoxicity of prostaglandin analog ophthalmic solutions in ocular surface cells. - ResearchGate. ResearchGate. [Link]
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Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC. (2006, October 3). National Center for Biotechnology Information. [Link]
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Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - Frontiers. Frontiers. [Link]
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Stereospecific conversion of prostaglandin D2 to (5Z,13E)-(15S)-9 alpha-11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2) and of prostaglandin H2 to prostaglandin F2 alpha by bovine lung prostaglandin F synthase - PubMed. National Center for Biotechnology Information. [Link]
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15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. (2020, September 18). Journal of Biological Chemistry. [Link]
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Identi fi cation of PGE 2 (11 ,15 S -dihydroxy-9-oxo- prosta-5 Z ,13... - ResearchGate. ResearchGate. [Link]
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15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors - MDC Berlin. (2022, October 20). MDC Berlin. [Link]
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Multiplex Assay Kit for Prostaglandin E2 (PGE2) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMA538Ge - Cloud-Clone. Cloud-Clone Corp.[Link]
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Caspase 3 Activity Assay Kit - MP Biomedicals. MP Biomedicals. [Link]
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Prostaglandin E2-EP2/EP4 signaling induces the tumor-infiltrating Treg phenotype for tumor growth | PNAS. (2025, December 4). Proceedings of the National Academy of Sciences. [Link]
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In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
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The Signaling Pathway of PGE 2 and Its Regulatory Role in T Cell Differentiation - PubMed. (2021, November 26). National Center for Biotechnology Information. [Link]
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In vitro effects of prostaglandin E2 or indomethacin on the proliferation of lymphokine-activated killer cells and their cytotoxicity against bladder tumor cells in patients with bladder cancer - PubMed. National Center for Biotechnology Information. [Link]
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Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans. Proceedings of the National Academy of Sciences. [Link]
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Pgd3 | C20H30O5 | CID 5282260 - PubChem - NIH. National Center for Biotechnology Information. [Link]
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Caspase Activity Assay - Creative Bioarray. Creative Bioarray. [Link]
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13-Hydroxyoctadecadienoic acid - Wikipedia. Wikipedia. [Link]
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MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). ResearchGate. [Link]
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LDH Assay - Cell Biologics Inc. Cell Biologics. [Link]
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9ALPHA,15S-DIHYDROXY-11-OXO-PROSTA-5Z,13E-DIEN-1-OIC-3,3,4,4-D4 ACID. ChemSrc. [Link]
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pharmacological profile comparison of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid and endogenous prostaglandins
This guide provides an in-depth comparative analysis of the pharmacological profile of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid, more commonly known as Prostaglandin E2 (PGE2), and other primary endogenous prostaglandins. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the nuanced roles and mechanisms of these potent lipid mediators. We will delve into receptor binding affinities, downstream signaling cascades, and the resulting physiological and pathophysiological implications, supported by established experimental methodologies.
Introduction to Prostaglandins
Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid through the cyclooxygenase (COX) pathway. They are not stored pre-formed in cells but are synthesized and released on demand in response to various stimuli. As autocrine and paracrine mediators, they exert profound effects on a wide range of biological processes, including inflammation, pain, fever, blood pressure regulation, and reproduction.
This guide focuses on comparing the pharmacological characteristics of five key endogenous prostanoids:
-
Prostaglandin E2 (PGE2)
-
Prostaglandin D2 (PGD2)
-
Prostaglandin F2α (PGF2α)
-
Prostacyclin (PGI2)
-
Thromboxane A2 (TXA2)
Understanding their distinct interactions with a family of G-protein coupled receptors (GPCRs) is fundamental to appreciating their diverse and sometimes opposing biological functions.
Receptor Specificity and Binding Affinity
The actions of prostaglandins are mediated by specific cell surface receptors, designated by the prefix 'P' for prostanoid, followed by a letter indicating the principal prostaglandin ligand (e.g., EP for PGE2). These are further subdivided based on pharmacological and signaling properties. The binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, is a critical determinant of its potency.
| Prostaglandin | Primary Receptors | Other Receptors (Crosstalk) | Typical Binding Affinity (Ki, nM) |
| PGE2 | EP1, EP2, EP3, EP4 | DP1, FP | 0.3 - 3 (for EP receptors) |
| PGD2 | DP1, DP2 (CRTH2) | TP | 1 - 10 (for DP receptors) |
| PGF2α | FP | EP1, EP3 | 1 - 5 |
| PGI2 | IP | EP1 | 1 - 10 |
| TXA2 | TP | - | 0.5 - 5 |
Data compiled from multiple pharmacological studies and databases. Exact Ki values can vary based on cell type and assay conditions.
PGE2 exhibits remarkable functional diversity due to its ability to bind to four distinct E-prostanoid (EP) receptor subtypes (EP1-4), each coupled to a different intracellular signaling pathway. This contrasts with PGF2α and PGI2, which primarily interact with their respective FP and IP receptors to elicit more specific physiological responses. PGD2 interacts with both DP1 and DP2 receptors, which can trigger different cellular outcomes.
Downstream Signaling Pathways
The binding of a prostaglandin to its cognate receptor initiates a cascade of intracellular events dictated by the type of G-protein the receptor is coupled to. These pathways ultimately determine the cellular response.
-
Gαs (stimulatory): Activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and activation of Protein Kinase A (PKA).
-
Gαi (inhibitory): Inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.
-
Gαq (calcium mobilizing): Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).
The signaling pathways for the primary prostaglandin receptors are summarized below.
Caption: Prostaglandin receptor signaling pathways.
This diversity in signaling explains the multifaceted roles of PGE2. For instance, through EP2 and EP4 receptors, PGE2 increases cAMP, which is generally associated with vasodilation and anti-inflammatory effects. Conversely, through the EP1 receptor, it mobilizes calcium, often leading to smooth muscle contraction, while EP3 receptor activation typically inhibits cAMP production.
Comparative Physiological and Pathophysiological Roles
The distinct receptor binding and signaling profiles of endogenous prostaglandins translate into a wide array of physiological functions and roles in disease.
| Function | PGE2 | PGD2 | PGF2α | PGI2 | TXA2 |
| Inflammation | Pro-inflammatory (↑ vascular permeability, pain) and Anti-inflammatory (via EP4) | Pro-inflammatory (chemoattractant for eosinophils, T-cells via DP2) | Pro-inflammatory | Anti-inflammatory (vasodilator) | Pro-inflammatory |
| Pain | Sensitizes nociceptors | Contributes to allergic inflammation pain | - | Sensitizes nociceptors | - |
| Fever | Pyrogenic (induces fever) | - | - | - | - |
| Vascular Tone | Vasodilation (EP2/EP4), Vasoconstriction (EP1/EP3) | Vasodilation (DP1) | Vasoconstriction | Potent Vasodilation | Potent Vasoconstriction |
| Platelet Aggregation | Weakly pro-aggregatory or anti-aggregatory depending on context | Inhibitory | - | Potent Inhibitor | Potent Inducer |
| Uterine Function | Contraction and relaxation, cervical ripening | - | Potent Contraction | Relaxation | Contraction |
| Gastric Protection | ↑ Mucus & bicarbonate secretion, ↓ acid secretion | - | - | ↓ Acid secretion | - |
PGE2 is a key mediator of the cardinal signs of inflammation: redness, swelling, and pain. It also plays a pivotal role in fever induction and gastric cytoprotection. In contrast, PGI2 and TXA2 have powerful, opposing effects on the cardiovascular system, with PGI2 being a potent vasodilator and inhibitor of platelet aggregation, while TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. PGF2α is a major contractile agent, particularly in uterine and bronchial smooth muscle, while PGD2 is heavily implicated in allergic responses like asthma.
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profiles discussed, a series of standardized in vitro assays are employed. The choice of assay is dictated by the specific parameter being investigated (e.g., binding affinity, second messenger modulation).
Radioligand Binding Assay (for Receptor Affinity)
This assay directly measures the binding of a radiolabeled ligand to its receptor in a cell membrane preparation. A competition binding format, where a constant concentration of radiolabeled prostaglandin (e.g., [³H]PGE2) competes with varying concentrations of an unlabeled test compound, is used to determine the inhibitory constant (Ki) of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a buffered solution and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of radiolabeled prostaglandin, and a range of concentrations of the unlabeled competitor prostaglandin.
-
Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Second Messenger Assays (for Functional Activity)
To determine whether a prostaglandin acts as an agonist or antagonist and to characterize its signaling pathway, assays that measure the downstream second messengers (cAMP or Ca2+) are essential.
A. cAMP Measurement Assay (for Gs/Gi-coupled Receptors):
This assay quantifies changes in intracellular cAMP levels following receptor activation.
-
Cell Culture: Culture cells expressing the receptor of interest (e.g., EP2, EP4, DP1 for Gs; EP3, DP2 for Gi) in a multi-well plate.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin to create an elevated cAMP baseline that can be inhibited.
-
Ligand Stimulation: Add varying concentrations of the test prostaglandin and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit, typically based on competitive immunoassay formats like HTRF, ELISA, or AlphaScreen.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
B. Calcium Flux Assay (for Gq-coupled Receptors):
This assay measures transient increases in intracellular calcium concentration ([Ca2+]i) upon receptor activation.
-
Cell Culture & Dye Loading: Culture cells expressing the Gq-coupled receptor (e.g., EP1, FP, TP) in a clear-bottom, black-walled multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader equipped with injectors.
-
Ligand Injection & Measurement: Inject varying concentrations of the test prostaglandin into the wells while continuously recording the fluorescence signal. An increase in fluorescence corresponds to an increase in [Ca2+]i.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the logarithm of the agonist concentration to determine the EC50 and Emax.
Conclusion
The pharmacological profiles of endogenous prostaglandins are characterized by a complex interplay of receptor specificity, differential signaling pathways, and tissue-specific receptor expression. PGE2 stands out for its broad range of actions, mediated by its four distinct EP receptor subtypes, which allows it to play dual roles in processes like inflammation and vascular tone regulation. In contrast, prostaglandins like PGF2α, PGI2, and TXA2 exhibit more targeted effects, primarily acting as potent smooth muscle contractors, vasodilators/platelet inhibitors, and vasoconstrictors/platelet activators, respectively. A thorough understanding of these distinct profiles, validated through rigorous experimental characterization, is essential for the development of selective therapeutic agents that can harness the beneficial effects of prostaglandins while minimizing unwanted side effects.
References
For verification, please copy and paste the URLs into your browser.
-
Title: Prostanoid Receptors: Structures, Properties, and Functions Source: Physiological Reviews URL: [Link]
-
Title: The EP4 receptor: a key target for the treatment of inflammatory diseases and pain Source: British Journal of Pharmacology URL: [Link]
-
Title: Prostaglandin E2 (PGE2) Exerts Biphasic Effects on T Cell Differentiation and Function Source: Frontiers in Immunology URL: [Link]
-
Title: IUPHAR/BPS Guide to PHARMACOLOGY - Prostanoid Receptors Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Prostaglandin D2 and F2α in the control of human uterine contractility Source: British Journal of Pharmacology URL: [Link]
-
Title: Thromboxane A2 Receptors in Health and Disease Source: International Journal of Molecular Sciences URL: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid
This guide provides essential safety and logistical information for the proper handling and disposal of 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid, a prostaglandin metabolite used in research. Adherence to these protocols is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem. This document is intended for researchers, scientists, and drug development professionals who are familiar with standard laboratory safety procedures.
Core Principle: Hazard Identification and Risk Assessment
9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid is a biologically potent lipid. However, the most immediate and significant hazards are often associated with the solvent in which it is supplied. Prostaglandins are typically dissolved in flammable organic solvents such as methyl acetate or ethanol. Therefore, a thorough risk assessment must consider both the solute and the solvent.
The foundation of a safe disposal plan is the principle that this material must be treated as hazardous chemical waste .[1][2] Under no circumstances should it be disposed of via standard laboratory drains or in the general solid waste stream.[3][4] All disposal procedures must comply with local, state, and federal hazardous waste regulations.[1][2]
Table 1: Representative Hazard Profile (Based on Common Formulations)
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Causality & Experimental Choice |
| Flammable Liquid | Flame | Danger | H225: Highly flammable liquid and vapor.[5][6] | The primary hazard is driven by the solvent (e.g., methyl acetate, ethanol). All handling and disposal steps must occur away from ignition sources. Use of explosion-proof equipment is mandated where applicable.[5] |
| Eye Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation.[5] | Vapors from the solvent can cause significant eye irritation. Direct contact with the liquid can be more severe. This dictates the mandatory use of sealed eye protection. |
| Reproductive Toxicity | Health Hazard | Danger | H360: May damage fertility or the unborn child.[6][7] | Certain prostaglandins are classified as having potential reproductive toxicity. This necessitates strict handling protocols to prevent any exposure, especially for personnel of child-bearing potential.[7] |
| STOT - Single Exposure | Exclamation Mark | Warning | H336: May cause drowsiness or dizziness.[5][6] | Inhalation of solvent vapors can affect the central nervous system. This underpins the requirement to handle the material exclusively within a certified chemical fume hood. |
Personnel Protection and Safe Handling
Before any waste is generated, ensuring personnel are equipped with the correct Personal Protective Equipment (PPE) is paramount. The choice of PPE is dictated by the hazards identified above.
-
Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[2]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[2][5] It is critical to check the solvent's breakthrough time for the specific glove material being used and to change gloves immediately if contamination is suspected.
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[5]
-
Ventilation : All handling, aliquoting, and waste consolidation must be performed inside a properly functioning chemical fume hood to prevent the inhalation of flammable and potentially harmful vapors.[1]
Step-by-Step Waste Management and Disposal Protocol
The cornerstone of effective chemical waste management is rigorous segregation.[1] Never mix prostaglandin waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
Protocol 1: Liquid Waste Disposal
This stream includes unused solutions, expired standards, and solvent rinsate from glassware decontamination.
-
Select a Waste Container : Obtain a designated, leak-proof, and chemically compatible container for hazardous liquid waste. The container must be equipped with a secure, tight-fitting lid.
-
Labeling : Clearly label the container before adding any waste. The label must include:
-
The words "HAZARDOUS WASTE".[1]
-
The full chemical name: "9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid in [Solvent Name]".
-
The primary hazards (e.g., "Flammable," "Irritant").
-
-
Waste Collection : In a chemical fume hood, carefully transfer liquid waste into the labeled container.
-
Secure Storage : Keep the waste container closed at all times, except when actively adding waste.[1] Store the container in a designated satellite accumulation area (SAA), which must be within the line of sight of the generation point.[8] The container should be placed inside a secondary containment bin to mitigate leaks or spills.[1]
Protocol 2: Solid Waste Disposal
This stream includes any solid materials that have come into direct contact with the prostaglandin solution.
-
Select a Waste Container : Use a designated hazardous waste bag or a puncture-resistant container for contaminated solid waste.
-
Labeling : Affix a "HAZARDOUS WASTE" label to the bag or container. List the contents as "Solid materials contaminated with 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid".
-
Waste Collection : Collect all contaminated items, including:
-
Pipette tips
-
Gloves and other disposable PPE
-
Absorbent pads used for minor spills
-
Empty source vials
-
-
Secure Storage : Seal the bag or container and store it in the designated satellite accumulation area alongside the liquid waste, awaiting disposal pickup.
Protocol 3: Decontamination of Reusable Glassware
-
Initial Rinse : Perform an initial rinse of the contaminated glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) under a fume hood.
-
Collect Rinsate : Decant this first rinsate directly into your designated hazardous liquid waste container.[1] This step is crucial as the initial rinse will contain the highest concentration of the compound.
-
Repeat : Repeat the rinse two more times, collecting all rinsate as hazardous liquid waste. This "triple-rinse" procedure ensures that the glassware is sufficiently decontaminated.[1]
-
Final Cleaning : After the triple-rinse, the glassware can be washed with standard laboratory detergent and water for reuse.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital to prevent exposure and the spread of contamination.
-
Alert Personnel : Immediately alert all personnel in the vicinity.
-
Evacuate and Ventilate : If the spill is large or occurs outside a fume hood, evacuate the immediate area. Ensure the area is well-ventilated.
-
Remove Ignition Sources : If the material is in a flammable solvent, extinguish all nearby flames and turn off any spark-producing equipment.[5]
-
Don Appropriate PPE : Before attempting to clean the spill, don the full PPE as described in Section 2.
-
Contain and Absorb : For small spills, use an absorbent, non-combustible material (such as sand or diatomite) to contain and absorb the liquid.[5] Do not use paper towels if the solvent is a strong oxidizer.
-
Clean-up : Carefully collect the absorbent material using non-sparking tools and place it into your designated hazardous solid waste container.[5]
-
Decontaminate Area : Wipe the spill area with a solvent-soaked cloth, and dispose of the cloth as solid hazardous waste.
-
Report : Report the incident to your laboratory supervisor and your institution's EHS department, following all internal reporting protocols.
The Disposal Pathway: A Logical Workflow
The following diagram illustrates the decision-making process for managing waste generated from experiments involving 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid.
Caption: Workflow for proper segregation and disposal of waste.
References
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Safety Data Sheet . (2023, February 13). 11β-13,14-dihydro-15-keto Prostaglandin F2α. Cayman Chemical.
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Safety Data Sheet . (2023, February 13). 15-keto Prostaglandin F2α. Cayman Chemical.
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Safety Data Sheet . (2021, July 16). 1-Hydroxyethylidene-1,1-diphosphonic acid, min. 95% HEDP. FUJIFILM Wako Chemicals.
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Proper Disposal Procedures for Prostaglandin D3 (PGD3) . (n.d.). BenchChem.
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Managing Hazardous Chemical Waste in the Lab . (2021, October 26). American Society for Clinical Pathology (ASCP).
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Safety Data Sheet . (2009, September 26). Dinoprostone (Prostaglandin E2). Fisher Scientific.
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Safety Data Sheet . (2025, July 9). 11β-Prostaglandin F2α. Cayman Chemical.
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Management of Hazardous Waste Pharmaceuticals . (2026, January 22). U.S. Environmental Protection Agency (EPA).
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Laboratory chemical waste disposal guidelines . (n.d.). University of Otago.
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Chemical Waste Management for Laboratories . (n.d.). Physikalisch-Technische Bundesanstalt (PTB).
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Safety Data Sheet . (2024, October 28). 5-trans Prostaglandin F2α. Cayman Chemical.
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . (n.d.). Labor Security System.
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Comprehensive Safety Protocol: Handling 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid (Prostaglandin D2)
A Senior Application Scientist's Guide to Mitigating Risk for Potent Bioactive Lipids
This guide provides an essential operational framework for researchers, scientists, and drug development professionals engaged in work with 9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid, commonly known as Prostaglandin D2 (PGD2). As a potent, biologically active lipid mediator involved in critical physiological and pathological processes like inflammation and allergic responses, PGD2 necessitates a rigorous handling protocol.[1][2][3] This document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure, ensuring the protection of personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding PGD2
Prostaglandin D2 is not a conventional chemical reagent; it is a powerful signaling molecule designed to elicit biological responses at low concentrations.[3][4] Accidental exposure through inhalation, skin absorption, or ingestion can lead to unintended physiological effects. Therefore, it must be handled with the same level of caution as other hazardous drugs.[5][6] The primary risks stem from its ability to modulate cellular pathways, making containment and the prevention of exposure the highest priorities.
Table 1: Hazard Profile of Prostaglandin D2 and Similar Compounds
| Hazard Classification | Description | Rationale for Caution |
| Acute Toxicity | While specific LD50 data for PGD2 is not readily available in all safety data sheets, related prostaglandins are classified as harmful if swallowed or absorbed through the skin.[7][8] | The potent biological activity implies that even small exposures could have systemic effects. |
| Serious Eye Irritation | Direct contact with prostaglandins can cause serious eye irritation or damage.[7][8] | The mucous membranes of the eyes provide a rapid absorption route into the bloodstream. |
| Reproductive Toxicity | Some prostaglandins may pose risks to fertility or an unborn child.[7][9] | As biologically active molecules, they can interfere with complex reproductive processes. |
| Target Organ Damage | Prolonged or repeated exposure to some hazardous chemicals may cause damage to organs.[8] | The systemic effects of prostaglandins are widespread, and chronic low-level exposure is not well-studied. |
The Primacy of Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a hazard. The first and most critical line of defense is the use of proper engineering controls to contain the material at its source.
-
Chemical Fume Hood: All handling of PGD2, especially when in solution or being transferred, must be performed inside a certified chemical fume hood.[7][10] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling aerosols or vapors, which are a primary route of exposure.
-
Containment Ventilated Enclosure (CVE) or Biological Safety Cabinet (BSC): When handling the solid, powdered form of PGD2, a Class II BSC or a powder containment hood is required.[6][11] These enclosures are specifically designed to prevent the aerosolization and escape of fine particulates during weighing and reconstitution.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and use of PPE must be deliberate and systematic. The following protocol is mandatory for all personnel handling PGD2.
Hand Protection: The Critical Contact Barrier
Due to the high risk of absorption, a single pair of gloves is insufficient. Double-gloving is required for all handling activities.[6][11][12]
-
Inner Gloves: One pair of powder-free nitrile gloves.
-
Outer Gloves: A second pair of chemotherapy-rated gloves (meeting ASTM D6978 standard) must be worn over the inner pair.[13] These gloves are thicker and have demonstrated resistance to a wider range of chemicals.
-
Causality: The outer glove provides the primary chemical barrier. The inner glove protects the skin during the critical doffing (removal) process, minimizing the risk of self-contamination. Gloves must be changed every 30-60 minutes or immediately if contamination is suspected.[11]
Body Protection: Shielding from Spills and Splashes
Standard cotton lab coats are permeable and offer inadequate protection.
-
Required Garment: A disposable, solid-front gown made of polyethylene-coated polypropylene or a similar non-absorbent material.[7][13] The gown must have a closed back and long, cuffed sleeves.
-
Causality: This type of gown prevents any accidental splashes from soaking through to personal clothing and skin. The cuffs should be tucked under the outer pair of gloves to create a sealed interface.[14]
Eye and Face Protection: Preventing Ocular Exposure
The eyes represent a direct route for chemical entry into the body.
-
Minimum Requirement: Indirectly vented, chemical splash goggles conforming to ANSI Z87.1 standards.[15][16] Standard safety glasses with side shields are not sufficient as they do not provide a seal around the eyes.
-
Enhanced Precaution: When there is a significant risk of splashing (e.g., transferring larger volumes), a full-face shield must be worn in addition to chemical splash goggles.[13][16]
Respiratory Protection: A Task-Dependent Necessity
Respiratory protection requirements are dictated by the physical form of the compound and the quality of engineering controls.
-
Handling Solutions in a Fume Hood: If all work with PGD2 solutions is performed correctly within a certified chemical fume hood, additional respiratory protection is typically not required.
-
Handling Solid/Powder Form: When weighing or otherwise handling the solid form of PGD2, even within a containment enclosure, a NIOSH-approved N95 respirator is mandatory as an added layer of safety.[7][16]
-
Spill Cleanup: For cleaning up spills, a full-face respirator with appropriate cartridges may be necessary depending on the scale of the spill.[15]
Procedural Guide: Donning, Doffing, and Disposal Workflows
Adherence to a strict, step-by-step process is critical for safety. The sequence of putting on and taking off PPE is designed to minimize the potential for cross-contamination.
PPE Selection and Handling Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE and the overall workflow for safely handling PGD2.
Caption: The required pathway for all PGD2-contaminated waste.
Disposal Protocol
-
Waste Identification: All PPE, pipette tips, vials, and cleaning materials used during handling are classified as solid hazardous waste. [9]Unused solutions or solvent rinsate are classified as liquid hazardous waste.
-
Containerization: Use designated, leak-proof containers clearly labeled "Hazardous Waste" with the full chemical name (9α,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid). [10][17]Do not mix prostaglandin waste with other waste streams. [10]3. Accumulation: Store waste containers in a designated Satellite Accumulation Area near the point of generation, within secondary containment. [9]4. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. [10]Never dispose of PGD2 or contaminated materials down the drain or in the regular trash. [9][17]
Emergency Procedures
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. [8]* In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [8]* In Case of Spill: Evacuate the immediate area and alert others. Wearing full PPE (including respiratory protection), absorb the spill with an inert, non-combustible material like vermiculite or sand. [7][9]Collect the absorbed material into a sealed hazardous waste container. Decontaminate the area with an appropriate solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste. Report the spill to your laboratory supervisor and EHS department. [9] By integrating these protocols into your standard operating procedures, you create a robust safety system that protects personnel, ensures regulatory compliance, and fosters a culture of safety and scientific excellence in your laboratory.
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- Chembase. 9ALPHA,15S-DIHYDROXY-11-OXO-PROSTA-5Z,13E-DIEN-1-OIC-3,3,4,4-D4 ACID.
- NextSDS. 9ALPHA,15S-DIHYDROXY-11-OXO-PROST-13E-EN-1-OIC ACID.
- Vanderbilt University Medical Center. Hazardous Medication Handling. Office of Clinical and Research Safety.
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- National Center for Biotechnology Information. Safe handling of hazardous drugs. PMC.
- Benchchem. Navigating the Safe Disposal of Prostaglandin A2-d4: A Comprehensive Guide.
- University of Washington. Lab Safety for Hazardous Drugs. EH&S Research and Occupational Safety.
- Fisher Scientific. SAFETY DATA SHEET - Oxalic acid dihydrate.
- ASHP. Guidelines on Handling Hazardous Drugs.
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- Echemi. 9ALPHA,11ALPHA-DIHYDROXY-15-OXO-2,3,4,5-TETRANOR-PROSTAN-1,20-DIOIC ACID Safety Data Sheets.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
